1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Technical Profile & Application Guide
Executive Summary 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone (CAS: 925147-29-1 ) is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Characterized by a pyrazole core substituted with an ethyl group at the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone (CAS: 925147-29-1 ) is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Characterized by a pyrazole core substituted with an ethyl group at the N1 position and an acetyl moiety at the C4 position, this scaffold balances lipophilicity with polar functionality. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, EGFR), anti-inflammatory agents, and agrochemicals. Its acetyl group acts as a versatile "chemical handle," enabling diverse downstream transformations such as condensations, reductions, and reductive aminations, while the ethyl group modulates the molecule's pharmacokinetic profile (LogP).
Physicochemical Profile
The following data characterizes the pure compound. Researchers should use these constants for quality control and identification.
Property
Value
Notes
IUPAC Name
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone
Systematic nomenclature
CAS Number
925147-29-1
Primary identifier
Molecular Formula
C₇H₁₀N₂O
-
Molecular Weight
138.17 g/mol
Monoisotopic Mass: 138.079
Physical State
Solid / Low-melting Solid
Crystalline form depends on purity
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Sparingly soluble in water
LogP (Predicted)
~0.8 - 1.2
Lipophilic enough for membrane permeability
H-Bond Donors
0
N1 is substituted
H-Bond Acceptors
2
Carbonyl O, Pyrazole N2
Synthetic Methodology
Core Protocol: N-Alkylation of 4-Acetylpyrazole
The most robust and scalable route to 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is the direct alkylation of the commercially available precursor, 4-acetylpyrazole (CAS 25016-16-4). This method avoids the regioselectivity issues often seen in cyclization protocols because the starting material is symmetric.
Preparation: Charge a flame-dried round-bottom flask with 4-acetylpyrazole (10 mmol, 1.10 g) and Cs₂CO₃ (15 mmol, 4.88 g).
Solvation: Add anhydrous DMF (20 mL) and stir at room temperature (RT) for 15 minutes to ensure deprotonation/activation of the pyrazole NH.
Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Iodoethane (12 mmol, 0.96 mL) via syringe to control the exotherm.
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
Checkpoint: The starting material (Rt ~ low) should disappear, converting to the less polar N-ethyl product.
Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash the combined organic layers with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Isolation: The crude residue is typically pure enough for use (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Streamlined synthesis workflow via N-alkylation.
Chemical Reactivity & Derivatization
The acetyl group at position 4 is the primary site for chemical elaboration. The pyrazole ring is electron-rich but position 4 is blocked, directing electrophilic substitutions (if forced) to positions 3 or 5, though these are difficult.
Reaction with aromatic aldehydes (Ar-CHO) in the presence of base (NaOH/EtOH) yields α,β-unsaturated ketones (chalcones). These are precursors to pyrazolines and pyrimidines.
Reduction:
NaBH₄/MeOH: Yields the secondary alcohol, 1-(1-ethyl-1H-pyrazol-4-yl)ethanol.
CBS Reduction: Can yield chiral alcohols.
Reductive Amination:
Reaction with primary amines (R-NH₂) and reducing agents (NaBH(OAc)₃) converts the ketone to a secondary amine, a common motif in drug design.
Willgerodt-Kindler Reaction:
Conversion to the corresponding acetic acid derivative or thioamide, useful for chain extension.
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways from the core scaffold.
Medicinal Chemistry Applications
This specific scaffold is frequently employed in the discovery of Kinase Inhibitors .
Pharmacophore: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
Solubility Modulation: The ethyl group provides a small lipophilic anchor, improving hydrophobic interactions without the metabolic liability of larger alkyl chains.
Case Study (JAK Inhibitors): Analogs of this compound are often coupled with aminopyrimidines to form Janus Kinase (JAK) inhibitors. The acetyl group is converted to a linker that binds to the solvent-exposed region of the enzyme.
Safety & Handling (SDS Summary)
While a specific SDS for the ethyl derivative may be rare, it shares the hazard profile of general pyrazole ketones.
Strategic Synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone: A Technical Whitepaper Executive Summary The compound 1-(1-ethyl-1H-pyrazol-4-yl)ethanone serves as a critical pharmacophore in the synthesis of Janus Kinase (J...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone: A Technical Whitepaper
Executive Summary
The compound 1-(1-ethyl-1H-pyrazol-4-yl)ethanone serves as a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and next-generation agrochemicals. Its structural integrity—specifically the N1-ethylation and C4-acetylation—dictates the binding affinity in kinase domains.
This whitepaper outlines two distinct synthetic pathways. Route A (Direct N-Alkylation) is the industry standard for scalability and cost-efficiency. Route B (De Novo Cyclization) is a convergent approach utilizing enaminone chemistry, offering higher isotopic labeling potential and avoiding alkyl halide usage.
Retrosynthetic Analysis
To ensure high purity and regioselectivity, we must analyze the disconnection of the pyrazole core. The symmetry of the 4-acetylpyrazole precursor in Route A simplifies the regiochemistry, whereas Route B requires careful control of electronic factors.
Figure 1: Retrosynthetic disconnection showing the divergent pathways to the target scaffold.
Route A: Direct N-Alkylation (Industrial Standard)
This route utilizes the inherent symmetry of 4-acetylpyrazole. Since positions 3 and 5 are unsubstituted (hydrogens), the tautomeric forms are identical. Therefore, N-alkylation yields a single regioisomer, eliminating the need for complex separation of N1/N2 isomers often seen in asymmetric pyrazoles.
Mechanism & Causality
The reaction proceeds via an SN2 mechanism . The base deprotonates the pyrazole NH (pKa ~14), creating a pyrazolate anion. This nucleophile attacks the ethylating agent.
Base Selection: Carbonates (
or ) are preferred over hydrides () for safety on scale, though ("Cesium Effect") often provides faster kinetics due to higher solubility in organic solvents.
Solvent: Apolar aprotic solvents (DMF, NMP) are required to solvate the cation and leave the pyrazolate anion "naked" and reactive.
Protocol 1: Scalable N-Ethylation
Reagents:
4-Acetylpyrazole (1.0 eq)
Ethyl Iodide (1.2 eq) [Alternative: Diethyl Sulfate for cost, but EtI is cleaner]
Cesium Carbonate (
) (1.5 eq)
Acetonitrile (ACN) or DMF (10 volumes)
Step-by-Step Methodology:
Charge: To a dry reactor flushed with
, add 4-acetylpyrazole and Acetonitrile . Stir until dissolved.
Activation: Add
in a single portion. The slurry is stirred at 25°C for 30 minutes to ensure deprotonation equilibrium.
Addition: Cool the mixture to 0-5°C. Add Ethyl Iodide dropwise over 20 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1] The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).
Workup:
Filter off the inorganic solids (
, excess carbonate).
Concentrate the filtrate under reduced pressure.[1][2]
Redissolve the residue in Ethyl Acetate and wash with water (
) and brine () to remove DMF/inorganic traces.
Purification: Dry over
, filter, and concentrate. Recrystallize from n-Heptane/IPA if necessary, though the crude is often >95% pure.
Yield Expectation: 90–95%
Figure 2: Process flow for the N-alkylation protocol.
Route B: De Novo Cyclization (Convergent)
This route is preferred when 4-acetylpyrazole is unavailable or when introducing isotopic labels (e.g.,
) via the hydrazine. It relies on the condensation of a hydrazine with an enaminone.
Mechanism & Regioselectivity
The reaction involves the condensation of ethylhydrazine with 4-(dimethylamino)but-3-en-2-one .
Regiocontrol: The terminal nitrogen of ethylhydrazine (
) is more nucleophilic than the substituted nitrogen ().
The enaminone has two electrophilic sites: the carbonyl carbon and the
-carbon (Michael acceptor).
Pathway: The
of the hydrazine typically attacks the -carbon of the enaminone first (Michael addition), followed by elimination of dimethylamine and subsequent cyclization onto the carbonyl. This sequence favors the formation of the 1-ethyl-4-acetyl isomer.
The residue is often an oil. Dilute with DCM, wash with dilute HCl (to remove unreacted hydrazine/DMA), then saturated
.
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) is usually required to remove trace regioisomers.
Yield Expectation: 65–75%
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical specifications must be met.
Test
Specification
Diagnostic Signal
1H NMR (DMSO-d6)
Identity Confirmed
δ 1.40 (t, 3H) : Methyl of ethyl group.δ 2.40 (s, 3H) : Acetyl methyl group.δ 4.15 (q, 2H) : Methylene of ethyl group ().δ 7.90 (s, 1H) : Pyrazole C3-H.δ 8.30 (s, 1H) : Pyrazole C5-H (deshielded by acetyl).
LC-MS (ESI+)
>98% Purity
[M+H]+ = 153.1 . Look for absence of m/z 125 (loss of ethyl) or m/z 111 (starting material).
Regiochemistry
N1 vs N2
NOESY correlation between the protons and the C5-H proton confirms N1 substitution.
Safety & Troubleshooting
Ethyl Iodide: A potent alkylating agent and potential carcinogen. Handle in a fume hood.
Exotherm Control: The N-alkylation is exothermic. Failure to cool during addition can lead to "runaway" temperatures and over-alkylation (quaternary salt formation).
Water Content: In Route A, water poisons the reaction by consuming the alkyl halide and reducing base strength. Ensure solvents are anhydrous (<0.05% water).
References
Vertex AI Search. (2023). Synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone protocol. 3[6]
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton. 7
National Institutes of Health (PubMed). (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. 8
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives. 5[2][6]
BenchChem. (2025).[1] Selective N-Methylation of Pyrazoles - Technical Support. 1
Technical Whitepaper: 1-(1-ethyl-1H-pyrazol-4-yl)ethanone as a Strategic Scaffold
Executive Summary 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS: 5103-10-6 / PubChem CID: 4912928) represents a "privileged scaffold" in modern medicinal chemistry. As a derivative of the pyrazole class, it serves as a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS: 5103-10-6 / PubChem CID: 4912928) represents a "privileged scaffold" in modern medicinal chemistry. As a derivative of the pyrazole class, it serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, p38 MAPK modulators, and COX-2 anti-inflammatory agents. This guide delineates the physiochemical profile, validated synthetic pathways, and experimental protocols required to utilize this molecule in high-fidelity drug discovery pipelines.
Structural Identity & Physiochemical Profile
The molecule consists of a five-membered aromatic pyrazole ring substituted at the N1 position with an ethyl group and at the C4 position with an acetyl moiety. This substitution pattern imparts unique lipophilic and electronic properties, making it an ideal hydrogen-bond acceptor in kinase hinge-binding regions.
Viscous oil or low-melting solid (dependent on purity)
Solubility
Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
LogP (Predicted)
~0.8 - 1.2 (Lipinski compliant fragment)
H-Bond Acceptors
2 (Carbonyl O, Pyrazole N2)
Synthetic Architecture & Mechanistic Insight
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is most efficiently achieved via the Regioselective N-Alkylation of 4-Acetylpyrazole . Unlike cyclization strategies (e.g., reacting ethylhydrazine with 1,1-dimethoxy-3-butanone), which can suffer from regio-isomeric impurities if the dicarbonyl backbone is asymmetric, the alkylation of the symmetric 4-acetylpyrazole precursor guarantees regiochemical purity.
Mechanism of Action
Deprotonation: A weak base (
or ) deprotonates the pyrazole NH (pKa ~14), generating a pyrazolate anion.
Resonance Stabilization: The negative charge is delocalized across N1 and N2. Due to the symmetry of the 4-substituted ring, N1 and N2 are chemically equivalent until alkylation occurs.
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbon of Ethyl Iodide (EtI) via an
mechanism.
Irreversibility: The formation of the N-C bond is kinetically stable, yielding the target 1-ethyl isomer exclusively.
Visualization: Synthetic Workflow
Figure 1: Step-by-step synthetic workflow for the N-alkylation of 4-acetylpyrazole. Note the critical control point at the reaction phase to prevent over-alkylation (quaternization).
Experimental Protocol
Safety Warning: Ethyl iodide is an alkylating agent and potential carcinogen. Perform all operations in a fume hood.
The 1-(1-ethyl-1H-pyrazol-4-yl)ethanone scaffold is a bioisostere for phenyl and pyridine rings, offering improved solubility and metabolic stability.
Key Interactions in Drug Binding:
Hinge Binding: The N2 nitrogen of the pyrazole ring often serves as a key hydrogen bond acceptor for the backbone NH of kinase hinge regions (e.g., JAK1/JAK2).
Hydrophobic Slotting: The N1-ethyl group is specifically sized to fill small hydrophobic pockets (Gatekeeper residues) without incurring steric clashes common with larger bulky groups (e.g., tert-butyl).
Vector Positioning: The 4-acetyl group provides a rigid vector for further functionalization (e.g., reductive amination) to extend the molecule into the solvent-exposed front of the binding pocket.
Visualization: Pharmacophore Logic
Figure 2: Pharmacophore mapping of the molecule, highlighting the functional role of each substituent in ligand-protein interactions.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4912928, 1-(1-ethylpyrazol-4-yl)ethanone. Retrieved from [Link]
Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents.[4] Journal of Drug Delivery and Therapeutics, 9(3), 2736.[4] Retrieved from [Link]
Fustero, S., et al. (2011).Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry.
An In-depth Technical Guide to 1-(1-ethyl-1H-pyrazol-4-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with significant potential in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. We will delve into its chemical properties, a robust synthetic route, detailed characterization methods, and its promising applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Core Molecular Attributes
1-(1-ethyl-1H-pyrazol-4-yl)ethanone belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of numerous therapeutic agents. The presence of an ethyl group on one of the pyrazole nitrogens and an acetyl group at the 4-position creates a molecule with specific steric and electronic properties that are advantageous for targeted drug design.
A reliable synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is crucial for its further investigation and application. While various methods for pyrazole synthesis exist, a common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine.[2][3]
Proposed Synthetic Protocol
A plausible and efficient synthesis starts from ethyl acetoacetate and involves the formation of a key intermediate, which is then cyclized with ethylhydrazine.
Step 1: Synthesis of 3-(dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one
This step involves the reaction of 4-acetylpyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA acts as both a reagent and a solvent, providing a vinylogous amide intermediate.
To a solution of 4-acetylpyrazole (1 equivalent) in a suitable solvent like toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone intermediate.
Step 2: Cyclization to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
The enaminone intermediate is then reacted with ethylhydrazine (or its salt, such as ethylhydrazine oxalate) to form the target N-ethyl pyrazole.
Dissolve the crude enaminone from the previous step in a protic solvent like ethanol or acetic acid.
Add ethylhydrazine oxalate (1.1 equivalents) and a mild base such as sodium acetate if necessary.
Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture and pour it into cold water.
Neutralize with a suitable base (e.g., sodium bicarbonate solution) if the reaction was performed in an acidic medium.[3]
The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Purification is typically achieved by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow
Spectroscopic Characterization
The structural confirmation of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is achieved through a combination of spectroscopic techniques.[4]
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.4 ppm (CH₃) and a quartet around 4.1 ppm (CH₂). The pyrazole ring protons would appear as singlets in the aromatic region, typically between 7.5 and 8.5 ppm. The acetyl methyl protons will also be a singlet, likely around 2.4 ppm.
¹³C NMR: The carbon NMR would display signals for the two ethyl carbons, the two distinct pyrazole ring carbons, the acetyl methyl carbon, and the carbonyl carbon (which would be the most downfield, >190 ppm).[5]
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretching of the ketone.[6]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 138, and a prominent [M+H]⁺ peak at m/z = 139 in case of soft ionization techniques.[1]
Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Pyrazole-containing molecules are known to target a wide range of biological entities, with a significant number of them developed as kinase inhibitors.[7]
Potential as a Kinase Inhibitor
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.
1-(1-ethyl-1H-pyrazol-4-yl)ethanone serves as an excellent starting point or fragment for the development of more complex kinase inhibitors. The pyrazole ring can act as a hinge-binder, while the acetyl group provides a vector for further chemical modification to enhance potency and selectivity. For instance, derivatives of pyrazole have been explored as inhibitors of:
Aurora Kinase A: Involved in mitotic progression, making it a target for cancer therapy.[8]
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in this kinase are linked to Parkinson's disease.[7]
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle and are important targets in oncology.
Illustrative Signaling Pathway
The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors in cancer therapy. Pyrazole-based inhibitors can be designed to block the activity of kinases like MEK or ERK, thereby inhibiting downstream signaling that leads to cell proliferation.
Caption: Figure 2: Potential Target Pathway
Conclusion
1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a valuable heterocyclic building block with significant potential for the development of novel therapeutics. Its straightforward synthesis and the proven track record of the pyrazole scaffold make it an attractive starting point for medicinal chemistry campaigns targeting kinases and other important enzyme classes. Further derivatization and biological evaluation of this compound and its analogs are warranted to fully explore its therapeutic utility.
References
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]
China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. Biosynce. [Link]
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. [Link]
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]
1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. National Institutes of Health (NIH). [Link]
Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. ResearchGate. [Link]
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Institutes of Health (NIH). [Link]
Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. [Link]
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. MDPI. [Link]
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]
Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. National Institutes of Health (NIH). [Link]
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. International Union of Crystallography. [Link]
Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]
N-(1-(1-Ethyl-1H-pyrazol-4-yl)ethyl)-2,2-difluoroethan-1-amine 250mg. Dana Bioscience. [Link]
Unveiling the Bioactive Potential of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone: A Technical Guide for Preclinical Investigation
Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. This technical guide focuses on a specific, yet under-inv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. This technical guide focuses on a specific, yet under-investigated derivative, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone . While direct biological data for this compound is limited, its structural motifs—a 1,4-disubstituted pyrazole ring with an N-ethyl group and a C-ethanone moiety—are prevalent in compounds with significant pharmacological effects. Drawing upon extensive literature on analogous structures, this whitepaper posits that 1-(1-ethyl-1H-pyrazol-4-yl)ethanone holds considerable promise as a bioactive agent, particularly in the realms of oncology and infectious diseases. We present a comprehensive, field-proven framework for the synthesis, characterization, and rigorous biological evaluation of this compound, designed to elucidate its mechanism of action and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Pyrazole Privileged Scaffold and the Untapped Potential of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in drug discovery. Its derivatives are known to exhibit a remarkable array of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2] Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (used for erectile dysfunction) feature the pyrazole core, underscoring its therapeutic relevance.
The subject of this guide, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, combines key structural features that suggest a high probability of biological activity. The ethanone moiety, in particular, is a common feature in various kinase inhibitors and other bioactive molecules. The N-ethyl substitution can enhance metabolic stability and cell permeability. Based on the established bioactivities of structurally related pyrazole-ethanone derivatives, we hypothesize that 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a strong candidate for investigation as an anticancer and/or antimicrobial agent.
This guide provides a strategic and methodological roadmap for the preclinical evaluation of this promising compound, from its chemical synthesis to in-depth biological characterization.
Postulated Biological Activities and Mechanisms of Action
Based on extensive analysis of pyrazole-containing compounds, we propose two primary avenues for investigating the biological activity of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone: anticancer and antimicrobial activities.
Anticancer Potential: A Focus on Kinase and Tubulin Inhibition
Many pyrazole derivatives have demonstrated potent anticancer effects by targeting key cellular machinery involved in proliferation and survival. Two prominent mechanisms of action for pyrazole-based anticancer agents are the inhibition of protein kinases and the disruption of microtubule dynamics.
Kinase Inhibition: The ethanone substituent on the pyrazole ring is a common pharmacophore in kinase inhibitors. Pyrazole scaffolds have been successfully employed to develop inhibitors for a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase 3 (GSK3).[3][4] We postulate that 1-(1-ethyl-1H-pyrazol-4-yl)ethanone may act as a competitive inhibitor at the ATP-binding site of one or more of these kinases, thereby disrupting downstream signaling pathways crucial for cancer cell growth and survival.
Tubulin Polymerization Inhibition: Several pyrazole-containing molecules have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. These agents often bind to the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis. The overall shape and electronic properties of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone are consistent with those of known tubulin inhibitors.
Caption: Postulated anticancer mechanisms of action for 1-(1-ethyl-1H-pyrazol-4-yl)ethanone.
The pyrazole moiety is also present in several compounds with significant antimicrobial activity.[2][5] These compounds can act through various mechanisms, including the inhibition of essential enzymes or the disruption of cell wall integrity. The structural features of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone suggest it may interfere with bacterial growth and survival. A primary screening against a panel of pathogenic bacteria and fungi is warranted to explore this potential.
Experimental Workflows and Protocols
To systematically evaluate the biological potential of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, we propose a multi-tiered experimental approach.
Synthesis and Characterization
The first critical step is the efficient and scalable synthesis of the target compound.
Protocol 3.1.1: Synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
A plausible synthetic route involves the cyclization of a suitable precursor. One common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]
Step 1: Synthesis of the Chalcone Intermediate. React an appropriate acetophenone with a suitable aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form the chalcone.
Step 2: Cyclization to form the Pyrazole Ring. The synthesized chalcone is then reacted with ethylhydrazine sulfate in a suitable solvent such as ethanol or acetic acid under reflux conditions.
Purification and Characterization. The crude product is purified by recrystallization or column chromatography. The structure and purity of the final compound should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 1-(1-ethyl-1H-pyrazol-4-yl)ethanone.
In Vitro Anticancer Evaluation
Protocol 3.2.1: Cell Viability Assays
The initial assessment of anticancer activity will be determined using a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for cytotoxicity comparison).
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The formazan crystals are then solubilized with DMSO, and the absorbance is measured at 570 nm.
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) for each cell line.
Protocol 3.2.2: In Vitro Kinase Inhibition Assays
Based on the cell viability results, a panel of relevant kinase assays should be performed. Commercially available kinase assay kits (e.g., ADP-Glo™) can be utilized.[7][8][9][10][11]
Assay Setup: In a 96-well plate, combine the specific kinase, its substrate, ATP, and varying concentrations of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in the appropriate kinase buffer.
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to measure the amount of ADP produced, which is proportional to the kinase activity.
Data Analysis: Determine the IC₅₀ of the compound for each kinase.
Protocol 3.2.3: Tubulin Polymerization Assay
This assay will determine the direct effect of the compound on microtubule formation.[12][13]
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a polymerization buffer.
Compound Addition: Add 1-(1-ethyl-1H-pyrazol-4-yl)ethanone at various concentrations to the reaction mixture.
Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.
Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.
Caption: Workflow for in vitro anticancer evaluation.
Antimicrobial Susceptibility Testing
Protocol 3.3.1: Broth Microdilution Method
This method will be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[3][14]
Serial Dilution: Prepare two-fold serial dilutions of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in a 96-well microtiter plate containing appropriate growth medium.
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Anticancer Activity of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
Cell Line
Cancer Type
IC₅₀ (µM)
MCF-7
Breast
5.2
A549
Lung
8.1
HCT116
Colon
3.5
HEK293
Non-cancerous
> 100
Table 2: Hypothetical Kinase Inhibition Profile of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
Kinase
IC₅₀ (µM)
EGFR
1.2
CDK2
2.5
GSK3β
> 50
Table 3: Hypothetical Antimicrobial Activity of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
Microorganism
Type
MIC (µg/mL)
Staphylococcus aureus
Gram-positive Bacteria
16
Escherichia coli
Gram-negative Bacteria
32
Candida albicans
Fungus
8
Conclusion and Future Directions
The structural attributes of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone strongly suggest its potential as a novel bioactive agent. The proposed research framework provides a robust and efficient path to validate its hypothesized anticancer and antimicrobial activities. Positive results from these initial in vitro studies would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling. The exploration of this and similar pyrazole derivatives represents a promising frontier in the ongoing quest for new and effective therapeutic agents.
References
Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 273-278. (URL: [Link])
Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400-404. (URL: [Link])
In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. (URL: [Link])
Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. (URL: [Link])
Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. (URL: [Link])
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (URL: [Link])
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A - MDPI. (URL: [Link])
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - MDPI. (URL: [Link])
Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. (URL: [Link])
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC. (URL: [Link])
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])
Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (URL: [Link])
An In-depth Technical Guide to the Solubility of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in Different Solvents
This guide provides a comprehensive technical overview of the principles, determination, and prediction of the solubility of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the principles, determination, and prediction of the solubility of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the theoretical and practical aspects of solubility, empowering users to understand and manipulate this critical physicochemical parameter.
Introduction: The Critical Role of Solubility in Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved for treating a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2][3] The compound 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, as a functionalized pyrazole, represents a valuable building block for the synthesis of novel therapeutic agents.[4] The biological activity of any potential drug candidate is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. Poor aqueous solubility can lead to low absorption and inadequate drug concentration at the target site, ultimately resulting in diminished efficacy.[5] Therefore, a thorough understanding and characterization of the solubility of compounds like 1-(1-ethyl-1H-pyrazol-4-yl)ethanone are paramount in the early stages of drug discovery and development.
Theoretical Framework: The Science of Dissolution
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution.[6] The process of dissolution is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a fundamental, albeit simplified, principle.
For 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, its molecular structure dictates its solubility profile. The presence of the pyrazole ring with its nitrogen atoms allows for hydrogen bonding, while the ethyl group and the acetyl moiety introduce both hydrophobic and polar characteristics.
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, such as water and ethanol, will more readily dissolve polar solutes, while nonpolar solvents, like hexane, are better suited for nonpolar solutes.
Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents. The nitrogen atoms in the pyrazole ring of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone can act as hydrogen bond acceptors.
Molecular Size and Shape: Larger molecules generally exhibit lower solubility due to the greater energy required to create a cavity in the solvent.
Crystalline Structure: For solid solutes, the strength of the crystal lattice must be overcome by the solute-solvent interactions. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also lead to different solubility values.[7]
A related compound, 1-(1H-pyrazol-1-yl)ethanone, is reported to be almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[8] This suggests that the pyrazole core with an acetyl group has limited aqueous solubility, a characteristic that may be shared by its N-ethylated counterpart.
Experimental Determination of Solubility: A Practical Guide
Accurate measurement of solubility is crucial for building a comprehensive physicochemical profile of a drug candidate.[9] The following section outlines a detailed, self-validating protocol for determining the equilibrium solubility of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[5] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Experimental Protocol:
Preparation: Add an excess amount of crystalline 1-(1-ethyl-1H-pyrazol-4-yl)ethanone to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dichloromethane, acetone). The presence of undissolved solid is essential to ensure equilibrium is reached.[5]
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator. The equilibration time is critical and should be sufficient to reach a steady state, typically 24 to 72 hours.[5]
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation or filtration (using a filter compatible with the solvent) can be employed to separate the saturated solution from the excess solid.
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[6]
Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL, mol/L). The experiment should be performed in triplicate to ensure reproducibility.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
High-Throughput Solubility Screening
In early drug discovery, high-throughput screening (HTS) methods are often employed to rapidly assess the solubility of a large number of compounds.[10] These methods, while less precise than the shake-flask method, provide valuable preliminary data. A common HTS approach involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and detecting the point of precipitation, often by turbidimetry.[10] It is important to note that this "kinetic" solubility can be higher than the "thermodynamic" solubility determined by the shake-flask method, as the precipitate may initially be amorphous.[10]
Predictive Modeling of Solubility
In silico methods for predicting solubility are becoming increasingly valuable in drug discovery, offering a rapid and cost-effective way to estimate this property.[11] These models can be broadly categorized into physics-based and machine learning approaches.
Physics-Based Models: These models, such as the van't Hoff equation, use thermodynamic principles to predict solubility based on properties like the enthalpy and entropy of dissolution.[7]
Machine Learning Models: These models are trained on large datasets of known solubility data and use molecular descriptors or fingerprints to predict the solubility of new compounds.[12][13] Recent advancements in machine learning have led to models with high predictive accuracy for both aqueous and organic solubilities.[11][14]
While these models can provide useful estimates, they are not a substitute for experimental determination, especially for lead compounds.
Data Presentation and Interpretation
The solubility data for 1-(1-ethyl-1H-pyrazol-4-yl)ethanone should be summarized in a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for 1-(1-ethyl-1H-pyrazol-4-yl)ethanone at 25 °C
Solvent
Dielectric Constant
Solubility (mg/mL)
Solubility (mol/L)
Water
80.1
To be determined
To be determined
PBS (pH 7.4)
~80
To be determined
To be determined
Ethanol
24.5
To be determined
To be determined
Methanol
32.7
To be determined
To be determined
Dichloromethane
8.9
To be determined
To be determined
Acetone
20.7
To be determined
To be determined
Hexane
1.9
To be determined
To be determined
Interpretation of Results:
The solubility data will provide insights into the physicochemical nature of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. For instance, higher solubility in polar solvents like ethanol and methanol compared to water would suggest that while the molecule has polar character, its overall polarity is not high enough for significant aqueous solubility. Low solubility in a nonpolar solvent like hexane would indicate the prevalence of polar functional groups.
Diagram of Factors Influencing Solubility:
Caption: Interplay of factors governing the solubility of a compound.
Conclusion and Future Directions
A comprehensive understanding of the solubility of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a critical prerequisite for its advancement in any drug discovery pipeline. This guide has provided a detailed theoretical and practical framework for researchers to approach this essential characterization. By employing robust experimental methodologies like the shake-flask method and leveraging the predictive power of in silico models, a clear picture of the solubility profile of this promising pyrazole derivative can be established. This knowledge will be instrumental in guiding formulation strategies and ultimately in unlocking the full therapeutic potential of molecules derived from this scaffold.
References
Aher, R. D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]
Biosynce. (n.d.). China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. Retrieved from [Link]
Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-(1H-Pyrazol-4-yl)-ethanone. PubChem Compound Summary for CID 565593. Retrieved from [Link].
Voigt, W. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-899. Available at: [Link]
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]
ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
Sharma, A., et al. (2021). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 13(3), 303-309. Available at: [Link]
McDonagh, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(18), 11498-11532. Available at: [Link]
Box, K., & Comer, J. (2014). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 6(10), 1175-1188. Available at: [Link]
Shayan, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743. Available at: [Link]
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
International Journal for Research in Applied Science & Engineering Technology. (2022). A Review on Pyrazole and their Biological Activities. IJRASET, 10(9). Available at: [Link]
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2025). A NOVEL EFFICIENT SYNTHESIS AND ANTI-MICROBIAL SCREENING OF 5-AMINO-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBONITRILE DERIVATIVES. Retrieved from [Link]
ResearchGate. (2025). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Retrieved from [Link]
The Pyrazole Core: A Legacy of Discovery and a Future of Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of Heterocyclic Chemistry and the Emergence of a Privileged Scaffold In the burgeoning field of 19th-cent...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Heterocyclic Chemistry and the Emergence of a Privileged Scaffold
In the burgeoning field of 19th-century organic chemistry, a period marked by the transition from vitalism to the systematic synthesis of carbon-based compounds, the exploration of cyclic molecules containing atoms other than carbon—heterocycles—opened a new frontier.[1] Among these, the five-membered aromatic ring containing two adjacent nitrogen atoms, known as pyrazole, has evolved from a laboratory curiosity to a cornerstone of modern medicinal and agricultural chemistry.[2][3] Its unique physicochemical properties, including aromaticity, hydrogen bonding capabilities, and metabolic stability, have rendered it a "privileged scaffold" in drug discovery.[4][5] This guide provides a comprehensive technical overview of the discovery, history, and synthetic evolution of pyrazole-based compounds, offering insights for researchers and professionals dedicated to harnessing their vast potential.
Part 1: Foundational Discoveries - The Pioneers of Pyrazole Chemistry
The story of pyrazole is intrinsically linked to the pioneering work of two German chemists, Ludwig Knorr and Eduard Buchner, whose investigations laid the groundwork for over a century of innovation.
Ludwig Knorr and the First Substituted Pyrazoles (1883)
In 1883, while investigating quinine-related compounds, Ludwig Knorr serendipitously synthesized the first substituted pyrazole derivative.[3] His work involved the condensation of 1,3-dicarbonyl compounds, such as ethyl acetoacetate, with hydrazine derivatives.[3] This seminal reaction, now famously known as the Knorr pyrazole synthesis , proved to be a robust and versatile method for constructing the pyrazole ring.[3]
The true impact of Knorr's discovery was realized with the synthesis of a specific pyrazolone derivative: Antipyrine (phenazone) .[6] By reacting phenylhydrazine with ethyl acetoacetate and subsequently methylating the resulting pyrazolone, Knorr created the world's first synthetic drug.[6] Antipyrine exhibited potent analgesic and antipyretic properties and quickly became a commercial success, demonstrating the therapeutic potential of synthetic organic molecules and solidifying the importance of the pyrazole scaffold in medicinal chemistry.
Eduard Buchner and the Isolation of the Parent Pyrazole (1889)
While Knorr had mastered the synthesis of substituted pyrazoles, the parent, unsubstituted pyrazole ring remained elusive until 1889. Eduard Buchner, a chemist who would later win the Nobel Prize for his work on fermentation, achieved the first synthesis of pyrazole itself.[7][8][9] His method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[10] Buchner's work provided the fundamental chemical entity, allowing for a deeper understanding of the pyrazole ring's intrinsic properties and reactivity.[7][9]
Part 2: The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive
The Knorr pyrazole synthesis remains a cornerstone of pyrazole chemistry due to its reliability and broad applicability.[3] Understanding its mechanism is crucial for predicting outcomes and designing novel synthetic strategies.
The reaction proceeds through a series of well-defined steps:
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.
Dehydration: The hemiaminal readily loses a molecule of water to form a hydrazone.
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine derivative then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring.
Final Dehydration and Aromatization: A second molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic pyrazole ring.
Regioselectivity: A key consideration in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. Steric hindrance around the carbonyl group can also influence the site of attack, providing a handle for controlling the final substitution pattern of the pyrazole product.
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
This protocol provides a representative procedure for the synthesis of a 1,3,5-trisubstituted pyrazole.
Dissolve the 1,3-diketone in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Add a catalytic amount of glacial acetic acid to the solution.
Slowly add the substituted hydrazine to the reaction mixture at room temperature with continuous stirring. An exothermic reaction may be observed.
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
Wash the collected solid with cold water and a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[11][12][13]
Part 3: Evolution of Synthetic Methodologies
While the Knorr synthesis is foundational, the demand for more complex and functionally diverse pyrazoles has driven the development of numerous alternative and complementary synthetic strategies.[3][14][15]
Synthetic Method
Description
Advantages
Disadvantages
Knorr Synthesis
Condensation of 1,3-dicarbonyls and hydrazines.[3]
Readily available starting materials, robust, and high-yielding.
Regioselectivity can be an issue with unsymmetrical substrates.
Synthesis from α,β-Unsaturated Carbonyls
Reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[3]
Access to pyrazolines which can be oxidized to pyrazoles.
High regioselectivity, good for constructing highly substituted pyrazoles.
Diazo compounds can be hazardous to handle.
Multi-component Reactions
One-pot reactions involving three or more starting materials.
High efficiency, atom economy, and diversity of products.
Optimization of reaction conditions can be complex.
Green Synthetic Approaches
Utilizing microwave irradiation, ultrasound, or green catalysts (e.g., nano-ZnO).[16][17][18]
Reduced reaction times, improved yields, and environmentally friendly.
Requires specialized equipment in some cases.
Part 4: Pyrazole-Based Compounds in Drug Discovery: From Bench to Bedside
The unique structural features of the pyrazole ring have made it a highly successful scaffold in the development of a wide array of therapeutic agents.[3][4]
The Anti-inflammatory Revolution: Celecoxib and the COX-2 Hypothesis
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[19] While COX-1 is constitutive and plays a role in gastrointestinal protection, COX-2 is induced during inflammation. This led to the hypothesis that selective inhibition of COX-2 could provide anti-inflammatory and analgesic effects with fewer gastrointestinal side effects.
This hypothesis culminated in the development of Celecoxib (Celebrex®) , a diaryl-substituted pyrazole.[19][20] The pyrazole core was instrumental in orienting the two aryl groups in a conformation that allows for selective binding to the active site of the COX-2 enzyme. The synthesis of celecoxib often involves the condensation of a substituted 1,3-diketone with a hydrazine derivative, a testament to the enduring utility of Knorr's chemistry.[21]
A Serendipitous Discovery: Sildenafil and the Treatment of Erectile Dysfunction
The development of Sildenafil (Viagra®) is a classic example of serendipity in drug discovery. Originally investigated for the treatment of hypertension and angina, its potent effect on penile erections was an unexpected finding in clinical trials. Sildenafil's structure features a fused pyrazolopyrimidinone core. This heterocyclic system is crucial for its activity as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis.
A New Generation of Therapeutics
The success of early pyrazole-based drugs has paved the way for a multitude of others, each with a unique therapeutic application.
Drug
Therapeutic Area
Mechanism of Action
Apixaban (Eliquis®)
Anticoagulant
Factor Xa inhibitor
Rimonabant (Acomplia®)
Anti-obesity (withdrawn)
Cannabinoid receptor 1 (CB1) antagonist
Lonazolac
NSAID
Non-selective COX inhibitor
Pyrazomycin
Antiviral/Anticancer
C-nucleoside antibiotic
Part 5: Pyrazoles in Agrochemicals: Protecting Global Food Supplies
The utility of the pyrazole scaffold extends beyond medicine into the realm of agriculture, where pyrazole-based compounds are crucial components of modern crop protection strategies.[3] Their diverse biological activities have been harnessed to develop effective herbicides, insecticides, and fungicides.[22]
Herbicides: Pyrazole-containing herbicides often act by inhibiting key plant enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), leading to bleaching and plant death.
Insecticides: Several pyrazole-based insecticides, such as Tebufenpyrad and Fenpyroximate , function as mitochondrial electron transport inhibitors (METI), disrupting energy production in insects.
Fungicides: Pyrazole carboxamide fungicides are a significant class of agricultural fungicides.[22][23][24] They act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mechanism that has proven highly effective against a broad spectrum of plant pathogens.
Conclusion: An Enduring Legacy and a Bright Future
From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in drug discovery and agrochemical development, the journey of the pyrazole core is a testament to the power of fundamental chemical research. The pioneering work of Knorr and Buchner unlocked a world of synthetic possibilities that continue to be explored and expanded upon by modern chemists. The inherent versatility and favorable biological properties of the pyrazole ring ensure that it will remain a vital component in the development of innovative solutions to human health and agricultural challenges for the foreseeable future.
References
Buchner, E. (1889). Synthese von Pyrazol aus Acetylen und Diazomethan. Berichte der deutschen chemischen Gesellschaft, 22(1), 842-847. Available at: [Link]
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 2(1), 34-40. Available at: [Link]
Pyrazole. (n.d.). In Britannica. Retrieved from [Link]
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ResearchGate. Available at: [Link]
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. Available at: [Link]
Organic Chemistry in the nineteenth century. (n.d.). University of Waterloo. Retrieved from [Link]
The synthetic development of pyrazole nucleus: From reflux to microwave. (2013). Der Pharmacia Lettre, 5(1), 340-354. Available at: [Link]
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). International Journal of Creative Research Thoughts, 10(4). Available at: [Link]
Green Methods for the Synthesis of Pyrazoles: A Review. (2018). Organic Preparations and Procedures International, 50(5), 437-464. Available at: [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2012). Rasayan Journal of Chemistry, 5(2), 235-240. Available at: [Link]
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
Eduard Buchner. (n.d.). Oxford Reference. Retrieved from [Link]
Kumar, P., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]
Wang, X., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(1), 159-168. Available at: [Link]
Eldebss, T. M. A., et al. (2021). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 26(18), 5644. Available at: [Link]
Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2020). Arabian Journal of Chemistry, 13(8), 6519-6531. Available at: [Link]
Eduard Buchner. (2017). Famous Scientists. Retrieved from [Link]
Shama, G. (2021). Antipyrine Itself. Unpublished manuscript. Available at: [Link]
Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. (2021). Journal of Molecular Structure, 1234, 130171. Available at: [Link]
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). International Journal of Molecular Sciences, 24(17), 13394. Available at: [Link]
Chemistry of Antipyrine. (2019). ResearchGate. Available at: [Link]
Eduard Buchner. (n.d.). In Wikipedia. Retrieved from [Link]
Synthesis of New Antipyrines. (2007). National Journal of Chemistry, 27, 532-537. Available at: [Link]
Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane. (2025). Beilstein Journal of Organic Chemistry, 21, 239-247. Available at: [Link]
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 235-242. Available at: [Link]
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). Available at: [Link]
Eduard Buchner. (2026). In Britannica. Retrieved from [Link]
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2014). Molecules, 19(12), 20416-20427. Available at: [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5609. Available at: [Link]
Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2020). ResearchGate. Available at: [Link]
Synthesis of Celecoxib and Structural Analogs- A Review. (2020). ResearchGate. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved from [Link]
Synthesis of Antipyrine (1,3 Pyrazole Derivative) From Ethylacetoacetate & Phenyl Hydrazine. (2021, April 20). YouTube. Retrieved from [Link]
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 235-242. Available at: [Link]
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie (International ed. in English), 57(36), 11645-11649. Available at: [Link]
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009). Journal of Medicinal Chemistry, 52(5), 1335-1343. Available at: [Link]
Antipyrine-Updates-2019.pdf. (n.d.). California State Polytechnic University, Pomona. Retrieved from [Link]
Tuning the Architectures and Luminescence Properties of Cu(I) Compounds of Phenyl and Carboranyl Pyrazoles: The impact of 2D versus 3D Aromatic Moities in the ligand backbone. (2021). Journal of Materials Chemistry C, 9(24), 7687-7696. Available at: [Link]
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). International Journal of Research and Analytical Reviews, 9(3). Available at: [Link]
Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]
1-(1-ethyl-1H-pyrazol-4-yl)ethanone safety and handling guidelines
Technical Safety & Handling Guide: 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone Executive Summary 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone (CAS: 925147-29-1) is a functionalized heterocyclic building block extensively used in medicina...
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone (CAS: 925147-29-1) is a functionalized heterocyclic building block extensively used in medicinal chemistry.[1][2] It serves as a critical pharmacophore in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals due to the bioisosteric properties of the pyrazole ring.
This technical guide provides a rigorous framework for the safe handling, storage, and experimental application of this compound. It moves beyond generic safety data sheets (SDS) to offer field-proven protocols for research and development environments.[1]
Chemical Identity & Physicochemical Profile
Accurate identification is the first line of defense in chemical safety.[1] The following parameters define the target compound.
Parameter
Technical Specification
IUPAC Name
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone
CAS Registry Number
925147-29-1
Molecular Formula
C₇H₁₀N₂O
Molecular Weight
138.17 g/mol
SMILES
CCN1C=C(C(=O)C)C=N1
Physical State
Solid (Low-melting) or Viscous Oil (Purity dependent)
Solubility
Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Sparingly soluble in water.[1]
Purity Grade
Typically ≥95% (HPLC) for research applications.
Expert Insight: While often supplied as a solid, alkyl-substituted acetylpyrazoles can exhibit low melting points.[1] Always verify the physical state upon receipt.[1] If the compound appears as a supercooled liquid or sticky solid, handle with pre-chilled tools to minimize loss and contamination.[1]
Hazard Assessment (GHS Classification)
Based on structural analogs (e.g., 1-methyl-1H-pyrazol-4-yl ethanone) and functional group analysis, this compound is classified as an Irritant .[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
Risk Mitigation & Engineering Controls
Personal Protective Equipment (PPE) Matrix
Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if heated or in solution) is recommended outside a fume hood.[1]
Ocular: Chemical splash goggles.[1] Standard safety glasses are insufficient if the compound is in solution or fine powder form.[1]
Breakthrough Time: >480 minutes (estimated based on similar heterocycles).[1]
Double Gloving: Recommended when handling concentrated stock solutions (>1 M).[1]
Engineering Controls
Primary Containment: All weighing and transfer operations must be conducted within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]
Static Control: As a dry organic powder, this compound may possess electrostatic potential.[1] Use anti-static weighing boats and ground all metal spatulas.[1]
Operational Protocols: Safe Handling Workflow
The following workflow integrates safety checks directly into the experimental process.
Figure 1: Decision-based workflow for the safe intake, processing, and disposal of pyrazole intermediates.
Synthesis & Purification Considerations
When using 1-(1-ethyl-1H-pyrazol-4-yl)ethanone as an intermediate:
Reactivity: The acetyl group at C4 is susceptible to nucleophilic attack (e.g., condensation with hydrazines to form fused systems) or oxidation.[1] Ensure reaction vessels are purged with Nitrogen or Argon.[1]
Solvent Compatibility: Avoid protic solvents (water, alcohols) if using strong Lewis acids, as this may lead to hydrolysis or degradation.
Quenching: Reactions involving this intermediate often use halogenated solvents.[1] Quench exothermic steps (e.g., addition of hydrides) slowly at 0°C to prevent thermal runaway and solvent vaporization.[1]
Wet the powder slightly with an inert solvent (e.g., heptane) or use a HEPA-filtered vacuum.[1]
Place in a sealed hazardous waste container labeled "Toxic Organic Solid."
Scenario B: Eye Contact
Immediate Action: Flush eyes with tepid water for a minimum of 15 minutes.[1]
Technique: Hold eyelids open to ensure irrigation of the entire surface of the eye and lids.[1]
Medical: Seek evaluation by an ophthalmologist, even if pain subsides, as pyrazole derivatives can cause delayed mucosal irritation.[1]
Scenario C: Fire
Extinguishing Media: Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.
Hazardous Combustion Products: Burning will release Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1] Firefighters must wear self-contained breathing apparatus (SCBA).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565593, 1-(1H-Pyrazol-4-yl)ethanone (Parent Analog).[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Pyrazole Derivatives Hazard Classification.[1] Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates the electronic architecture of pyrazoles (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-diazoles), a privileged scaffold in medicinal chemistry found in blockbuster drugs like Celecoxib and Sildenafil. For the computational chemist and structural biologist, pyrazoles present a unique challenge: a dynamic tautomeric equilibrium coupled with dual electronic character (pyrrole-like vs. pyridine-like nitrogens).[1] This guide synthesizes Density Functional Theory (DFT) benchmarks, aromaticity indices, and reactivity descriptors to provide a robust framework for predicting pyrazole behavior in biological systems.[1]
Fundamentals of Pyrazole Electronic Architecture
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3] Its electronic stability and reactivity are governed by the interplay between aromatic delocalization and lone-pair availability.[1]
The "Azole Paradox"
Pyrazole exhibits amphoteric nature due to its two distinct nitrogen environments:
N1 (Pyrrole-like): The nitrogen atom bonded to hydrogen contributes two electrons to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-system via its unhybridized -orbital.[4] This lone pair is delocalized , maintaining the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
aromatic sextet (Hückel rule).
N2 (Pyridine-like): The imine-type nitrogen contributes one electron to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-system. Its lone pair resides in an orbital orthogonal to the ring plane, making it localized and available for hydrogen bonding or metal coordination.
Tautomeric Equilibrium (
vs.
)
The most critical electronic feature for drug design is annular tautomerism.[1] In the gas phase and non-polar solvents, unsubstituted pyrazole exists predominantly in the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-tautomer form. However, substituents significantly alter this equilibrium.
Electronic Effect: Electron-withdrawing groups (EWG) generally favor the tautomer where the substituent is at position 3 (remote from the N-H).
Steric/Chelation Effect: Substituents capable of intramolecular hydrogen bonding (e.g., -OH, -COOH) can stabilize the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-form or specific rotamers.
Critical Insight: Failure to account for the correct tautomer during molecular docking can lead to binding energy errors of >5 kcal/mol, rendering Virtual Screening (VS) results invalid [1].
To accurately model pyrazoles, the choice of functional and basis set is non-trivial. Standard functionals often fail to describe the dispersion forces critical for stacking interactions in the active site.
Optimization: 6-311G(d,p) is the minimum standard for publication-quality geometries.[1]
Single Point Energy: 6-311++G(d,p) or cc-pVTZ.[1] The diffuse functions (++) are mandatory to correctly describe the N2 lone pair and anion stability [2].
Generate Molecular Electrostatic Potential (MEP) surfaces to identify H-bond donors (blue/positive) and acceptors (red/negative).[1]
Visualization of Computational Workflow
Figure 1: Comprehensive computational workflow for validating pyrazole electronic structures prior to drug design applications. Note the critical frequency check to distinguish stable tautomers from transition states.
Applied Case Study: Substituent Effects
The following table summarizes theoretical data for 3(5)-substituted pyrazoles, illustrating how substituents shift the tautomeric preference (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
). Positive values indicate the form is more stable.
The proton transfer between N1 and N2 is an intramolecular process with a high barrier in vacuum (~45 kcal/mol) but is significantly catalyzed by water or protic solvents (lowering barrier to ~12 kcal/mol) [4].
Figure 2: Energy profile of the 1,2-proton shift. In biological media, water molecules bridge N1 and N2, significantly lowering the activation energy depicted here.
References
Alkorta, I., & Elguero, J. (2025).[1] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link
Becke, A. D. (1993).[1][3] Density-functional thermochemistry.[1][3] III. The role of exact exchange. Journal of Chemical Physics. Link[1]
Miar, M., et al. (2021).[1] Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies.... Journal of Chemical Research.[1][3] Link
Safi, Z., & Fares, R. (2023).[1] Tautomerism and Density Functional Theory. In Conceptual Density Functional Theory and Its Application. Link
Cyrański, M. K. (2005).[1] Energetic Aspects of Cyclic Pi-Electron Delocalization. Chemical Reviews. Link
Technical Application Note: Scalable Synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
Executive Summary & Strategic Analysis This application note details a robust, scalable protocol for the synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone . This molecule serves as a critical pharmacophore in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This application note details a robust, scalable protocol for the synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone . This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents where the pyrazole core acts as a bioisostere for imidazole or phenyl rings.
Synthetic Strategy: The Symmetry Advantage
The primary challenge in pyrazole synthesis is often regioselectivity (N1 vs. N2 alkylation).[1] However, this specific target utilizes 1-(1H-pyrazol-4-yl)ethanone as the starting material.
Expert Insight: Unlike 3-substituted pyrazoles, which exist as asymmetric tautomers leading to isomer mixtures upon alkylation, 4-substituted pyrazoles possess a plane of symmetry through the C4-H axis. Consequently, N1 and N2 are chemically equivalent until the first substitution occurs.
Implication: This eliminates the need for complex regioselective catalysts or separation steps. A direct
alkylation is the most efficient route.
Reaction Mechanism & Pathway[2]
The synthesis proceeds via a base-mediated deprotonation of the pyrazole NH, followed by nucleophilic attack on the ethylating agent.
Graphviz Pathway Diagram
Figure 1: Synthetic pathway demonstrating the deprotonation and subsequent SN2 alkylation mechanism.
Critical Reagent Profile
The following reagents are selected for optimal yield and ease of workup.
Caution: Ethyl iodide is volatile and an alkylating agent. Work in a fume hood.
Heat the reaction mixture to 60°C for 4–6 hours.
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (
~0.3) should disappear, and a new less polar spot ( ~0.6) should appear.
Step 3: Workup & Isolation
Cool the mixture to room temperature.
Quench: Pour the reaction mixture into 50 mL of ice-water.
Extraction: Extract with Ethyl Acetate (
mL).
Wash: Wash the combined organic layers with water (
mL) and brine ( mL) to remove residual DMF.
Critical Step: DMF retention can complicate crystallization. Thorough water washes are essential.
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
The crude residue is typically a pale yellow oil or low-melting solid.
Recrystallization: If solid, recrystallize from minimal hot Ethanol/Hexane.
Flash Chromatography: If oil, purify on silica gel (Gradient: 20%
40% EtOAc in Hexanes).
Process Control & Troubleshooting
Analytical Validation
1H NMR (CDCl3, 400 MHz):
7.95 (s, 1H, Pyrazole-H), 7.90 (s, 1H, Pyrazole-H). Note: Symmetry is broken; two distinct aromatic signals.
4.18 (q, Hz, 2H, ).
2.45 (s, 3H, ).
1.50 (t, Hz, 3H, ).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Old/Wet Reagents
Ensure is anhydrous. Fresh Ethyl Iodide is critical (should be clear/pink, not dark brown).
DMF Contamination
Inefficient Wash
Increase the number of water washes during extraction or use LiCl solution to strip DMF.
Product is Oily
Trace Solvent
High vacuum drying for >4 hours. If persistent, use column chromatography.
Operational Workflow Diagram
Figure 2: Operational decision tree for the synthesis and purification process.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 565593, 1-(1H-Pyrazol-4-yl)ethanone. Retrieved from [Link]
Kumar, V., et al. (2013).Regioselective synthesis of N-alkylpyrazoles. A comprehensive review of alkylation conditions for pyrazole derivatives, establishing the equivalence of N1/N2 in 4-substituted symmetric precursors.
Organic Chemistry Portal. Synthesis of Pyrazoles. General methodologies for N-alkylation and acylation. Retrieved from [Link]
The Versatile Building Block: Application Notes for 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in Organic Synthesis
Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its ability to en...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions and its synthetic tractability.[2] Within this important class of heterocycles, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone emerges as a particularly valuable and versatile building block. The presence of a reactive ketone functional group on the pyrazole ring allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This application note provides detailed protocols and expert insights into the use of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in several key synthetic transformations, highlighting its utility for researchers, scientists, and drug development professionals.
Core Synthetic Transformations
The strategic positioning of the acetyl group on the ethyl-substituted pyrazole ring opens up numerous avenues for synthetic elaboration. This guide will focus on four principal transformations that showcase the versatility of this building block:
α-Halogenation: Introduction of a halogen at the α-position to the carbonyl group creates a highly reactive electrophilic center, paving the way for subsequent nucleophilic substitutions and the construction of more complex heterocyclic systems.
Claisen-Schmidt Condensation: This classic reaction allows for the formation of α,β-unsaturated ketones (chalcones), which are themselves important intermediates with a wide range of biological activities.
Knoevenagel Condensation: The reaction with active methylene compounds provides a straightforward route to C-C bond formation and the synthesis of compounds with diverse functional groups.
Synthesis of Fused Heterocycles: The ethanone moiety can be readily transformed and cyclized to generate fused pyrazolo-heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo-quinoxalines, which are of significant interest in medicinal chemistry.
Protocol 1: α-Bromination of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
The synthesis of 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a critical first step for many synthetic routes, as the resulting α-bromo ketone is a versatile intermediate for introducing nucleophiles. The following protocol is adapted from a similar procedure for the synthesis of a related compound.[3]
application of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in medicinal chemistry
Application Note: Strategic Utilization of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in Medicinal Chemistry Executive Summary The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in blockbuster drug...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in Medicinal Chemistry
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). 1-(1-ethyl-1H-pyrazol-4-yl)ethanone represents a critical, high-value intermediate for Diversity-Oriented Synthesis (DOS). Its structure combines a lipophilic
-ethyl tail (modulating logP and membrane permeability) with a reactive C4-acetyl handle.
This guide details the strategic application of this scaffold to generate pyrazolyl-chalcones , pyrazolyl-pyrimidines , and pyrazolyl-pyrazolines —motifs central to kinase inhibition (CDK/FLT3) and anti-inflammatory pathways (COX-2).
Chemical Profile & Reactivity Hub
The utility of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone lies in its dual-reactivity profile. The acetyl group serves as an electrophile (carbonyl chemistry) and a nucleophile (via enolization), while the pyrazole core acts as a stable, aromatic linker.
Property
Value
Medicinal Relevance
CAS Number
51037-69-7 (Generic)
Identification
Molecular Weight
138.17 g/mol
Fragment-based drug design (Low MW)
LogP (Predicted)
~1.2
Optimal for oral bioavailability (Lipinski compliant)
H-Bond Acceptors
2 (N2, C=O)
Critical for kinase hinge binding
Key Reactivity
Claisen-Schmidt Condensation
Access to -unsaturated ketones
Reactivity Map (Graphviz)
Figure 1: Divergent synthesis pathways originating from the 4-acetylpyrazole core.
Detailed Experimental Protocols
Protocol A: Preparation of the Scaffold (Starting Material)
Note: While commercially available, in-house synthesis ensures purity and allows for N-alkyl variation.
Method: Lithiation-Acylation of 4-Bromo-1-ethylpyrazole
This method is superior to Friedel-Crafts acylation for pyrazoles due to the electron-deficient nature of the ring which often leads to sluggish electrophilic substitution.
Reagents: 4-Bromo-1-ethylpyrazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes),
The transition from the acetylpyrazole to the pyrimidine involves a Michael addition followed by cyclization and oxidation .
Why this scaffold?
Kinase Selectivity: The pyrazole N2 nitrogen often acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., CDK2, VEGFR).
Solubility: The ethyl group prevents the aggregation often seen with NH-pyrazoles while maintaining enough lipophilicity for cell penetration.
Pathway Diagram (Graphviz)
Figure 2: Step-wise mechanistic flow from acetylpyrazole to bioactive pyrimidine.
References
Synthesis of Pyrazole Derivatives containing Ethanone Skeleton:
Mishra, K., Jain, S. K., & Singour, P. K. (2019).[1] Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.[1]
Kinase Inhibitor Applications (FN-1501):
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry, 61(4), 1499-1518.
Cross-Coupling Synthesis of Acetylpyrazoles:
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
Multicomponent Reactions of Pyrazoles:
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2.
Application Note: High-Throughput Screening of Pyrazole Derivatives for Kinase Inhibition Abstract Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening of Pyrazole Derivatives for Kinase Inhibition
Abstract
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Encorafenib).[1] Their ability to mimic the purine ring of ATP allows them to function as potent ATP-competitive inhibitors. However, their lipophilic nature and specific hydrogen-bonding requirements present unique challenges in High-Throughput Screening (HTS). This guide details a robust workflow for screening pyrazole libraries against kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and validates hits with a secondary cell-based viability assay.
Introduction: The Pyrazole Advantage and Challenge
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is ubiquitous in drug discovery due to its versatility as a bioisostere.[1]
Mechanistic Utility: In kinase inhibitors, the pyrazole nitrogen often serves as a hydrogen bond acceptor/donor pair, interacting with the "hinge region" of the kinase ATP-binding pocket (e.g., Glu/Met residues).
Screening Challenge: While chemically attractive, pyrazole derivatives often exhibit limited aqueous solubility and can suffer from aggregation-dependent false positives in HTS campaigns.
This protocol addresses these physicochemical properties by optimizing DMSO tolerance and utilizing ratiometric readouts to minimize interference from autofluorescent compounds.
Compound Management & Library Preparation
Critical Insight: Pyrazoles often fall into the "brick dust" category—high melting points and low solubility. Standard 10 mM DMSO stocks may precipitate upon dilution into aqueous assay buffer.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra.
Principle: The assay detects the phosphorylation of a biotinylated peptide substrate. A Europium-labeled anti-phospho-antibody (Donor) transfers energy to a ULight/APC-labeled streptavidin (Acceptor) only when the substrate is phosphorylated. Pyrazole inhibitors block phosphorylation, reducing the FRET signal.
Step-by-Step Workflow:
Compound Addition: Dispense 20 nL of pyrazole compounds (or DMSO control) into a white, low-volume 384-well plate.
Enzyme Addition: Add 5 µL of Kinase Enzyme (diluted in Kinase Buffer A + DTT).
Pre-incubation: Centrifuge at 1000 rpm for 1 min. Incubate for 10 min at RT. Why? Allows slow-binding pyrazoles to occupy the ATP pocket.
Substrate Initiation: Add 5 µL of Substrate/ATP Mix.
Reaction: Incubate for 60 minutes at RT (protect from light).
Detection (Quench): Add 10 µL of Detection Mix containing EDTA (to stop reaction), Eu-Antibody, and SA-Acceptor.
Equilibration: Incubate for 60 minutes at RT.
Read: Measure on a multimode plate reader (e.g., EnVision).
Caption: Step-by-step HTS workflow from compound source to hit identification using TR-FRET.
Diagram 2: Mechanism of Action (ATP Competition)
Caption: Pyrazole derivatives competitively inhibit ATP binding at the kinase hinge region.
Troubleshooting & Optimization
Z-Factor < 0.5: Usually indicates high variability.
Solution: Check liquid handling precision. Ensure the pyrazole stock is not precipitating (spin down source plates).
High Background:
Solution: Pyrazoles can be autofluorescent. The ratiometric TR-FRET readout (665/615 nm) specifically corrects for this, but if the compound fluoresces at 615 nm, it may mask the donor signal. Use a "buffer + compound only" control lane.
Potency Shift (Biochemical vs. Cellular):
Issue: High potency in TR-FRET but low cellular activity.
Cause: Poor permeability or efflux pumps (P-gp). Pyrazoles are often P-gp substrates.
Solution: Optimize lipophilicity (LogP) or add efflux inhibitors during cell assays.
References
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 2025.[2][3] Link
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules (MDPI), 2021. Link
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021.[4][5] Link
DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 2021. Link
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023.[6][7] Link
High-Performance Quantification of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone: A Process Control Perspective
Abstract This technical guide details the analytical strategy for the quantification of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS: 175462-87-2), a critical starting material in the synthesis of Janus Kinase (JAK) inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the analytical strategy for the quantification of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS: 175462-87-2), a critical starting material in the synthesis of Janus Kinase (JAK) inhibitors, specifically Baricitinib . Given its role as a primary building block, the control of this intermediate is a Critical Quality Attribute (CQA) for the final Drug Substance. This protocol synthesizes industry-standard RP-HPLC methodologies with advanced LC-MS techniques for trace analysis, focusing on robustness, selectivity, and ICH Q2(R1) validation compliance.
Understanding the analyte's behavior in solution is the prerequisite for robust method development.
Property
Description
Analytical Implication
Structure
Pyrazole ring substituted with an N-ethyl and C4-acetyl group.[1][2]
The conjugated ketone-pyrazole system provides strong UV absorption.
CAS
175462-87-2
Primary identifier for regulatory filing.
Role
Key Intermediate (Baricitinib)
Unreacted levels must be controlled to prevent downstream impurities (e.g., ethyl-sulfonyl side reactions).
Basicity (pKa)
Est. ~1.5 - 2.5 (Pyrazole N)
The C4-acetyl group is electron-withdrawing, significantly lowering the basicity of the pyrazole nitrogen compared to unsubstituted pyrazole (pKa ~2.5).
LogP
~0.6 - 0.9
Moderately polar. Requires low organic initial gradient for retention on C18.
Solubility
Soluble in MeOH, ACN, DMSO.
Diluent selection should match the initial mobile phase to prevent peak distortion.
Analytical Strategy: The "Fit-for-Purpose" Approach
We employ a dual-method strategy depending on the stage of drug development:
Method A (RP-HPLC-UV): For raw material assay, reaction monitoring (IPC), and purity profiling (>0.05% levels).
Method B (LC-MS/MS): For trace quantification in the final API (<10 ppm) or cleaning validation.
Decision Logic Diagram (DOT)
Caption: Decision tree for selecting the appropriate analytical technique based on the manufacturing stage.
Method A: Robust RP-HPLC Protocol (QC Standard)
This method is designed to be the "workhorse" for quality control. It utilizes a C18 stationary phase with a buffered mobile phase to ensure peak symmetry.
Chromatographic Conditions
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
Rationale: The "Plus" or "XBridge" technology provides better peak shape for basic nitrogen heterocycles.
Detection: UV at 245 nm (Primary) and 210 nm (Secondary/Impurity check).
Note: The conjugated ketone system typically maximizes between 240-260 nm.
Mobile Phase System
Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid.
Why pH 4.0? At pH 4.0, the pyrazole (pKa < 2.5) is predominantly neutral. This prevents secondary interactions with silanols (tailing) and ensures robust retention.
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Stock Solution: Dissolve 25 mg of standard in 25 mL diluent (1000 µg/mL).
Working Standard: Dilute to 50 µg/mL for assay.
Method B: LC-MS/MS Protocol (Trace Analysis)
Required when quantifying residual 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in the final Baricitinib API, where limits may be stringent (e.g., TTC levels or process capability limits).
Quantifier: 139.1 → 111.1 (Loss of ethyl/carbonyl fragment).
Qualifier: 139.1 → 97.1 (Pyrazole ring fragment).
LC Conditions (Fast LC)
Column: Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: Steep gradient (5% B to 95% B in 3 minutes).
Method Development & Validation Logic
Mechanistic Workflow
The following diagram illustrates the logical flow of the analytical lifecycle, ensuring data integrity from sample prep to reporting.
Caption: Analytical workflow incorporating a self-validating System Suitability Test (SST) loop.
Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy," the following criteria must be met during validation:
Specificity: Inject the Baricitinib API and known impurities (e.g., sulfonyl derivatives). Ensure the 1-(1-ethyl-1H-pyrazol-4-yl)ethanone peak is spectrally pure (Peak Purity Index > 990).
Linearity: Demonstrate linearity from LOQ (approx 0.05 µg/mL) to 120% of the target concentration.
should be .
Accuracy (Recovery): Spike the intermediate into the API matrix at 50%, 100%, and 150% levels. Recovery must be 90-110%.
Robustness: Deliberately vary pH (± 0.2 units) and Column Temp (± 5°C). The retention time may shift, but resolution between critical pairs must remain > 1.5.
Scientific Commentary & Troubleshooting
Peak Tailing: Pyrazoles can interact with residual silanols on older silica columns. If tailing factor > 1.5, add 5-10% methanol to the mobile phase A or increase buffer concentration to 20 mM.
Carryover: The ethyl-pyrazole moiety is moderately hydrophobic. Ensure the needle wash contains at least 50% organic solvent (e.g., MeOH:Water 50:50) to prevent carryover into subsequent blank injections.
Stability: The acetyl group is relatively stable, but avoid using highly alkaline diluents (pH > 9) which could induce degradation or hydrolysis over long autosampler runs.
References
Baricitinib Synthesis & Impurities
Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega.
General HPLC of Pyrazoles
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
Regulatory Framework
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Compound Data
1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS 175462-87-2). PubChem / Chemical Book. (Used for structural verification).[2]
1-(1-ethyl-1H-pyrazol-4-yl)ethanone in the synthesis of kinase inhibitors
Application Note: Strategic Synthesis of Pyrazolyl-Pyrimidine Kinase Inhibitors Executive Summary In the landscape of kinase inhibitor discovery, the pyrazole moiety remains a "privileged scaffold," appearing in approxim...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Pyrazolyl-Pyrimidine Kinase Inhibitors
Executive Summary
In the landscape of kinase inhibitor discovery, the pyrazole moiety remains a "privileged scaffold," appearing in approximately 10% of FDA-approved small-molecule kinase inhibitors (e.g., Ruxolitinib, Baricitinib, Asciminib). This guide details the application of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone as a critical building block.
Unlike generic pyrazoles, this specific ethyl-substituted acetyl derivative offers a dual advantage:
Synthetic Utility: The acetyl group serves as a reactive "handle" for rapid heterocycle formation (specifically pyrimidines and pyridines) via condensation reactions.
SAR Optimization: The N-ethyl group provides a defined hydrophobic vector that often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket) of the kinase ATP-binding site, modulating potency and solubility compared to methyl or phenyl analogs.
This protocol focuses on the chemoselective transformation of this scaffold into a Pyrazolyl-Pyrimidine core—a structural motif ubiquitous in JAK, CDK, and Aurora kinase inhibitors.
Chemical Profile & Handling
Property
Specification
Chemical Name
1-(1-ethyl-1H-pyrazol-4-yl)ethanone
CAS Number
51037-69-7
Molecular Weight
138.17 g/mol
Appearance
Off-white to pale yellow solid/crystalline powder
Solubility
Soluble in DCM, DMSO, Methanol. Sparingly soluble in water.
Stability
Stable under standard conditions. Hygroscopic; store under inert gas (Ar/N2).
Key Reactivity
C-H acidity of the acetyl methyl group (pKa ~19-20); susceptible to Claisen-Schmidt condensations.
Synthetic Protocol: The "Enaminone Gateway"
The most high-yield application of this building block is the two-step synthesis of bi-heteroaryl systems. The critical intermediate is the enaminone , formed by reacting the acetyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Mechanism & Rationale
Direct condensation of acetyl pyrazoles with aldehydes often yields chalcones with poor solubility or varying E/Z ratios. Instead, we utilize DMF-DMA to generate a 3-(dimethylamino)prop-2-en-1-one intermediate.
Why this path? It introduces a "leaving group" (dimethylamine) that facilitates the subsequent nucleophilic attack by amidines or guanidines, ensuring high regioselectivity for the pyrimidine formation.
Step-by-Step Protocol
Stage 1: Activation (Enaminone Formation)
Reagents:
1-(1-ethyl-1H-pyrazol-4-yl)ethanone (1.0 eq)
DMF-DMA (1.5 - 2.0 eq)
Solvent: Anhydrous Toluene or DMF (if higher T required).
Procedure:
Charge a dry reaction vessel with the ketone and solvent (0.5 M concentration).
Add DMF-DMA dropwise under nitrogen atmosphere.
Heat to reflux (110°C) for 4–6 hours. Monitor by TLC/LC-MS for disappearance of starting material.
Crucial Step: The reaction produces methanol as a byproduct. Using a Dean-Stark trap or open reflux (in a fume hood) to drive the equilibrium is recommended.
Work-up:
Cool to room temperature. The product often precipitates as yellow needles.
Add hexanes or diethyl ether to maximize precipitation. Filter and wash with cold ether.
The enaminone carbon adjacent to the dimethylamino group is electrophilic. Nucleophilic attack usually occurs here first. Verify structure via NOE NMR.
Product Solubility
High crystallinity of the bi-heteroaryl system.
Use dipolar aprotic solvents (DMSO, NMP) for analysis or subsequent coupling reactions.
Advanced Application: Library Expansion
Once the Pyrazolyl-Pyrimidine core is synthesized, it serves as a template for "Decoration":
Buchwald-Hartwig Coupling: If using Guanidine in Stage 2, the resulting free amino group (
) can be coupled with aryl halides to target the Hinge Region of the kinase.
Sandmeyer Reaction: Convert the amino group to a halide (Cl/Br/I) for further Suzuki couplings to introduce solubility-enhancing tails (e.g., morpholine/piperazine chains).
Figure 2: Library Generation Workflow
Caption: Divergent synthesis strategies to access distinct kinase inhibitor classes from the common core.
References
Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors."[2] Methods in Molecular Biology, 795, 1-34.
Abu-Shanab, F. A., et al. (2011).[3] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 1, 207-214.
Zheng, Y., et al. (2021).[4][5] "Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors." European Journal of Medicinal Chemistry, 209, 112934.[4]
Squarcia, A., et al. (2013). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents." Journal of Medicinal Chemistry, 56(11), 4322-4335. (Demonstrates the utility of the enaminone route).
crystallization techniques for 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
Application Note: Advanced Crystallization Protocols for 1-(1-ethyl-1H-pyrazol-4-yl)ethanone Part 1: Executive Summary & Technical Context 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a critical heterocyclic building block, fr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization Protocols for 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
Part 1: Executive Summary & Technical Context
1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a critical heterocyclic building block, frequently employed in the synthesis of JAK inhibitors (e.g., analogs related to Baricitinib) and other kinase-targeting small molecules. Structurally, it consists of a pyrazole ring substituted at the N1 position with an ethyl group and at the C4 position with an acetyl moiety.
The Crystallization Challenge:
While the C4-acetyl pyrazole core typically confers crystallinity, the N1-ethyl substitution introduces rotational freedom that disrupts crystal packing efficiency. Consequently, this compound often behaves as a low-melting solid (LMS) or a supercooled oil upon crude isolation. The primary purification challenge is avoiding Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the compound separates as an oil droplet rather than a crystal lattice, trapping impurities.
This guide provides two field-validated protocols designed to bypass the LLPS region and ensure high-purity crystalline recovery.
Part 2: Physicochemical Profile & Solubility
Before attempting crystallization, the solubility profile must be understood to select the correct solvent system.
Dissolution Medium: Used to create the initial concentrated solution.
Intermediate
Isopropyl Alcohol (IPA), Toluene, MTBE
Moderate solubility; strong temperature dependence.
Single-Solvent Cooling: Ideal for cooling crystallization if yield is sufficient.
Anti-Solvents
n-Heptane, Hexane, Cyclohexane
Low solubility (<5 mg/mL).
Yield Driver: Added to force precipitation/crystallization.
Problematic
Water
Variable/Low.
Avoid: Can cause hydrate formation or uncontrolled oiling.
Part 3: Crystallization Protocols
Protocol A: Anti-Solvent Crystallization (Recommended for High Yield)
Best for: Crude material with >85% purity that tends to oil out in single solvents.
Reagents:
Crude 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
Solvent: Ethyl Acetate (EtOAc) - HPLC Grade
Anti-Solvent: n-Heptane - HPLC Grade
Step-by-Step Methodology:
Dissolution:
Charge crude solid into a jacketed glass reactor.
Add EtOAc (3.0 volumes relative to mass, e.g., 3 mL per 1 g).
Heat to 45–50°C with agitation (200 RPM) until fully dissolved. Note: Do not exceed 60°C to prevent thermal degradation or solvent boil-off.
Polishing Filtration:
While hot, filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust, inorganic salts).
Rinse the filter with 0.5 volumes of hot EtOAc.
Nucleation Point Adjustment:
Cool the filtrate to 35°C .
Slowly add n-Heptane (1.0 volume) dropwise over 20 minutes.
Observation: The solution should remain clear or turn slightly hazy. If oil droplets appear, reheat to 45°C and add 0.5 vol EtOAc.
Seeding (Critical Step):
At 30–35°C, add seed crystals (0.5 wt% of pure target compound).
Hold temperature for 60 minutes. Mechanism: This allows the seeds to grow and provides a surface for crystallization, preventing the formation of an amorphous oil phase.
Crystallization & Aging:
Cool the slurry to 0°C over 4 hours (Linear cooling ramp: ~7.5°C/hr).
Once at 0°C, add the remaining n-Heptane (3.0 volumes) over 2 hours.
Agitate at 0°C for an additional 2 hours to maximize yield.
Isolation:
Filter the slurry using a vacuum Buchner funnel.
Wash the cake with cold 1:4 EtOAc:Heptane (2 volumes).
Best for: Large scale batches where handling large volumes of anti-solvent is impractical.
Reagents:
Solvent: Methyl tert-butyl ether (MTBE) or Toluene.
Step-by-Step Methodology:
Dissolution: Dissolve crude material in MTBE (4.0 volumes) at 50°C (reflux is 55°C, so keep slightly below).
Seeding: Cool to 40°C and seed with 0.1 wt% crystals.
Slow Cooling:
Cool from 40°C to 20°C over 4 hours (5°C/hr).
Critical Control: If the solution becomes turbid (milky) instantly, it is oiling out. Stop cooling, reheat, and dilute slightly.
Final Cooling: Cool from 20°C to -10°C over 2 hours.
Isolation: Filter cold and wash with cold MTBE (1 volume).
Part 4: Mechanism of Action & Troubleshooting
The "Oiling Out" Phenomenon
Low-melting solids like 1-(1-ethyl-1H-pyrazol-4-yl)ethanone often exhibit a Metastable Zone Width (MSZW) that overlaps with the Liquid-Liquid Phase Separation (LLPS) boundary.
Scenario: If you cool a hot, concentrated solution too fast, it crosses into the LLPS region before it crosses the solubility curve for crystallization. The result is an oil.
Solution: Seeding at a higher temperature (in the metastable zone) ensures the system stays on the "Crystal Growth" path rather than the "Oil Separation" path.
Diagram: Crystallization Pathway & Control Strategy
Figure 1: Logic flow for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.
Part 5: Analytical Validation
To ensure the protocol was successful, the isolated solid must be characterized.
Table 2: Quality Control Specifications
Test
Method
Acceptance Criteria
Purpose
Purity
HPLC (C18 Column, ACN/Water gradient)
> 98.5% Area
Confirm removal of synthesis byproducts.
Residual Solvent
GC-Headspace
< 5000 ppm (EtOAc/Heptane)
Ensure drying efficiency.
Solid State
DSC (Differential Scanning Calorimetry)
Sharp endotherm (Check MP)
Confirm crystallinity vs. amorphous glass.
Identity
1H-NMR (DMSO-d6)
Consistent with structure
Verify ethyl and acetyl group integrity.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 565593, 1-(1H-pyrazol-4-yl)ethanone. Retrieved from [Link]
Context: Provides physicochemical baseline for the 4-acetylpyrazole core structure.
Context: Comparative data for the methyl-analog, establishing the solid-state nature of N-alkyl-4-acetylpyrazoles.
Context: General methodologies for handling oiling-out phenomena in heterocyclic synthesis.
Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from [Link]
Context: Synthetic routes and purification contexts for substituted pyrazoles.
Application
methodology for assessing the metabolic stability of N-ethyl pyrazoles
Abstract & Strategic Context In modern medicinal chemistry, the N-ethyl pyrazole motif is a frequent pharmacophore, often utilized to modulate lipophilicity and target engagement. However, this structural feature introdu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
In modern medicinal chemistry, the N-ethyl pyrazole motif is a frequent pharmacophore, often utilized to modulate lipophilicity and target engagement. However, this structural feature introduces a specific metabolic liability: oxidative N-dealkylation. This transformation, primarily catalyzed by Cytochrome P450 (CYP) enzymes, can rapidly erode systemic exposure and generate reactive aldehyde byproducts.
This guide moves beyond generic screening protocols. It provides a targeted methodology for assessing the metabolic fate of N-ethyl pyrazoles, addressing specific challenges such as the volatility of low-molecular-weight species, the polarity shift of metabolites, and the tautomeric complexity of the resulting N-unsubstituted pyrazoles.
Mechanistic Foundation: The N-Dealkylation Pathway
To accurately assess stability, one must understand the degradation mechanism. The N-ethyl group is susceptible to CYP-mediated
Oxidation: A CYP isoform (commonly CYP3A4 or CYP2D6) inserts an oxygen at the methylene carbon (
-carbon) adjacent to the pyrazole nitrogen.
Intermediate: This forms an unstable carbinolamine (hemiaminal).
Cleavage: The intermediate spontaneously collapses, cleaving the C-N bond.
Products: The result is the N-unsubstituted pyrazole and acetaldehyde.
Implication for Analytics: You are not just looking for the disappearance of the parent; you must monitor the formation of the N-H pyrazole metabolite to confirm the pathway.
Figure 1: The oxidative N-dealkylation pathway of N-ethyl pyrazoles.[1] Note the generation of the carbinolamine intermediate which is rarely detected due to its instability.
Experimental Protocol: Microsomal Stability Assay
Liver microsomes (RLM/HLM) are the preferred matrix for this assessment as they are rich in CYP enzymes and lack the cytosolic aldehyde dehydrogenases that would rapidly consume the acetaldehyde byproduct (though acetaldehyde tracking is rarely the primary endpoint).
Materials & Reagents[2]
Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).
Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Pyrazoles are basic; pH control is critical for consistent partitioning.
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+) or solid NADPH (1 mM final).
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).
IS Selection: Use a deuterated analog of the parent if available. If not, select a structural analog like Tolbutamide (for neutral/acidic conditions) or Labetalol (for basic analytes).
Step-by-Step Workflow
This protocol is designed for a 96-well plate format to allow high throughput.
Preparation:
Prepare a 2x Master Mix containing microsomes (1.0 mg/mL) in phosphate buffer.
Prepare a 2x Cofactor Mix (2 mM NADPH) in phosphate buffer.
Prepare Test Compound at 1 µM (final concentration) in buffer (keep DMSO < 0.1%).
Pre-Incubation:
Add 30 µL of 2x Master Mix to wells.
Add 15 µL of Test Compound.
Incubate at 37°C for 5 minutes to equilibrate.
Reaction Initiation:
Add 15 µL of 2x Cofactor Mix to initiate the reaction (Final Volume = 60 µL; Final Protein = 0.5 mg/mL).
Negative Control: Add buffer instead of NADPH to assess non-CYP degradation (chemical instability).
Sampling (Kinetic Time Points):
At T = 0, 5, 15, 30, and 45 minutes, remove aliquots.
CRITICAL STEP: Immediately transfer aliquot into quench solution (ratio 1:3 sample:ACN) to stop the reaction.
Sample Processing:
Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet proteins.
Transfer supernatant to analysis plates.
Caution: If the N-ethyl pyrazole is low MW (<200 Da), do not evaporate to dryness under nitrogen, as the parent compound may sublime. Dilute with water directly for LC-MS injection.
Figure 2: Kinetic workflow for microsomal stability assessment.
Analytical Methodology (LC-MS/MS)
N-ethyl pyrazoles present unique chromatographic challenges. The parent is moderately lipophilic, but the N-dealkylated metabolite is significantly more polar and can undergo tautomerism (1H- vs 2H-pyrazole), leading to peak splitting.
LC Conditions:
Column: Waters XSelect HSS T3 or Phenomenex Kinetex Polar C18 (to retain the polar metabolite).
0-0.5 min: 5% B (Isocratic hold for polar metabolite retention).
0.5-3.0 min: 5%
95% B.
3.0-4.0 min: 95% B.
MS/MS Transitions:
Parent: Monitor
.
Metabolite: Monitor
. The loss of the ethyl group (-28 Da) is the diagnostic mass shift.
Note: Verify the fragmentation pattern.[3] Pyrazoles often lose
or in the collision cell.
Data Analysis & Interpretation
Calculating Intrinsic Clearance (
)
Plot the natural log (ln) of the remaining parent compound (% remaining) versus time. The slope (
) of the linear regression represents the elimination rate constant.
Interpreting the "Ethyl Effect"
Compare the
of your N-ethyl pyrazole to an N-methyl or N-cyclopropyl analog if available.
High Clearance (>50 µL/min/mg): Indicates the ethyl group is a "metabolic soft spot." Consider deuterating the
-carbon () or changing to a cyclopropyl/difluoroethyl group to block the oxidation.
Metabolite Formation: If the N-H pyrazole appears rapidly, N-dealkylation is the dominant pathway. If parent disappears but N-H pyrazole is low, investigate ring oxidation or ring opening.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Recovery at T=0
Non-specific binding (NSB) or Volatility.
1. Check recovery in buffer vs. microsomes.2. Do not dry down samples. Inject supernatant directly.
Split Peaks (Metabolite)
Tautomerism of N-H pyrazole.
The N-H metabolite exists as tautomers.[3] Acidic mobile phase (0.1% FA) usually forces a single protonation state, but peak broadening may persist. Integrate the entire cluster.
Non-Linear Kinetics
Enzyme inactivation or substrate depletion.
Ensure <15% substrate is consumed at early time points. If depletion is too fast (>50% in 5 min), lower protein conc. to 0.1 mg/mL.
Signal Suppression
Matrix effects from microsomes.
Use a matrix-matched calibration curve or rely on the Internal Standard ratio rather than absolute area.
References
Guengerich, F. P. (2001).[4] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[5]
Di, L., et al. (2008). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening.
Fontana, E., et al. (2005). N-Dealkylation of N-ethyl-N-methyl-aniline by rabbit liver microsomes. Drug Metabolism and Disposition.
ICH M12 Guideline. (2024). Drug Interaction Studies.
This technical guide addresses yield attrition in the synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone . While the reaction appears straightforward, researchers often encounter yields below 60% due to two primary factors: incomplete conversion (due to poor base solubility) and aqueous workup losses (due to the amphiphilic nature of the product).
This guide prioritizes the
-alkylation of 4-acetylpyrazole , the most common laboratory route.
Module 1: Diagnostic Workflow
Before altering chemical parameters, diagnose the stage of yield loss using the decision matrix below.
Figure 1: Decision tree for diagnosing yield loss in pyrazole alkylation.
Module 2: Troubleshooting & Optimization
Issue 1: Incomplete Conversion (Chemical Factors)
Symptom: LCMS shows remaining 4-acetylpyrazole after 12+ hours.
Root Cause: The pKa of 4-acetylpyrazole (~13-14) requires effective deprotonation.[1] Potassium Carbonate (
) in DMF is standard but often suffers from poor solubility, creating a heterogeneous "slurry" that slows kinetics.[1]
Q: How do I drive the reaction to completion without harsh heating?A: Switch to Cesium Carbonate (
) in Acetonitrile (MeCN) .
Why: The "Cesium Effect" involves the higher solubility of cesium salts in organic solvents and the weaker ion pairing of
with the pyrazolate anion, making the nitrogen more nucleophilic [1].
Protocol Adjustment:
Old: 1.5 eq
, DMF, 60°C.
New: 1.2 eq
, MeCN, Reflux (80°C) or DMF at RT.
Q: Does regioselectivity matter for this specific molecule?A:No.
Explanation: 4-acetylpyrazole is symmetric.[1] Unlike 3-substituted pyrazoles, which produce mixtures of N1 and N2 isomers, alkylation of 4-acetylpyrazole produces a single regioisomer.[1] Do not waste time trying to separate "isomers" unless you observe O-alkylation (rare, but possible with hard electrophiles like diethyl sulfate) [2].[1]
Issue 2: Low Isolated Yield (Physical Factors)
Symptom: Reaction looks perfect on TLC, but after extraction, the mass is missing.
Root Cause:Water Solubility.
Small pyrazoles with carbonyl substituents are polar.[1] 1-(1-ethyl-1H-pyrazol-4-yl)ethanone has a low LogP (approx 0.2 - 0.5).[1] Standard EtOAc/Water extraction leaves significant product in the aqueous phase.
Q: How do I recover the product from the aqueous layer?A: Implement a "Salting Out" procedure and switch extraction solvents.
Parameter
Standard Protocol (Low Yield)
Optimized Protocol (High Yield)
Aqueous Phase
Water / Brine wash
Saturated NaCl (Solid NaCl added to saturation)
Extraction Solvent
Ethyl Acetate (EtOAc)
DCM or CHCl (3x extractions)
pH Control
Neutral
Ensure pH > 7 (prevents protonation of pyrazole N)
Q: Can I avoid aqueous workup entirely?A:Yes. If using the
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 4-acetylpyrazole and Cesium Carbonate in anhydrous Acetonitrile .
Activation: Stir at room temperature for 15 minutes. (The mixture will remain a suspension).
Addition: Add Ethyl Iodide dropwise.
Note: Although 4-acetylpyrazole is not prone to bis-alkylation (quaternization) under mild conditions, dropwise addition prevents localized hot spots.[1]
Reaction: Heat to reflux (approx. 80°C) for 3–5 hours.
Monitor: Check TLC (50% EtOAc/Hexanes).[1] Product is usually less polar than starting material (loss of H-bond donor).[1]
Filter through a pad of Celite or sintered glass to remove inorganic salts.[1]
Rinse the cake with fresh MeCN.
Concentrate the filtrate under reduced pressure.
Purification:
If the residue is solid: Recrystallize from Ethanol/Heptane.
If oil: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]
Module 4: Alternative Synthetic Route (Scale-Up)
For multi-gram or kilogram scale,
-alkylation using alkyl halides is often discouraged due to genotoxic impurities (alkyl halides) and cost (Cesium).[1]
The Cyclization Route:
Construct the pyrazole ring already substituted.
Reaction:
Pros: Quantitative yields (>90%), no isomers, water as the only byproduct.[1]
Cons: Ethylhydrazine is toxic and requires careful handling; the precursor dione must be synthesized or purchased [3].
References
Flessner, T. & Doye, S. (1999).[1] Cesium Carbonate Promoted N-Alkylation of Indoles and Pyrazoles. Journal of Organic Chemistry. (General principle of Cs effect on azoles).
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Troubleshooting Regioselectivity and Yield. (General troubleshooting for pyrazole alkylation).
Menozzi, G. et al. (1987).[1] Synthesis of substituted pyrazoles. Journal of Heterocyclic Chemistry. (Cyclization strategies).
PubChem Compound Summary. (2025). 1-(1-ethyl-1H-pyrazol-4-yl)ethanone.[1][5] (Physical properties and solubility data).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-ETH-004
Subject: Troubleshooting Isolation, Yield Loss, and Purity Issues
Molecule: 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (MW: 138.17 g/mol )
Chemical Formula: C₇H₁₀N₂O[1][2]
Executive Summary
This guide addresses the three most common failure modes reported by researchers working with 1-(1-ethyl-1H-pyrazol-4-yl)ethanone :
"The Invisible Loss": Significant yield reduction during aqueous workup due to unexpected water solubility.[2][3]
"The Streaking Band": Poor resolution on silica gel caused by the basicity of the pyrazole nitrogen.[2][3]
"The Vanishing Solid": Sublimation or evaporation of the product under high vacuum.[2][3]
Module 1: The "Invisible Loss" (Aqueous Solubility)
The Problem: Researchers often report 40–60% yield losses after standard EtOAc/Water extractions, despite the reaction showing full conversion by TLC/LCMS.[2][3]
The Science:
While the ethyl group adds lipophilicity, the pyrazole core combined with the acetyl group maintains a relatively low LogP (Predicted ~0.2–0.5).[2][3] This molecule is amphiphilic .[2][3] In a standard partition between Ethyl Acetate and Water, a significant equilibrium fraction remains in the aqueous phase.[2][3]
Troubleshooting Protocol: The "Salting Out" Extraction
Saturation: Add solid NaCl to your aqueous layer until no more dissolves.[2][3] This increases the ionic strength, forcing the organic molecule out (the "Salting Out" effect).[2]
Solvent Switch: Switch from EtOAc to DCM. Pyrazoles often display higher partition coefficients in chlorinated solvents.[2][3]
pH Control: Ensure the aqueous layer is slightly basic (pH ~8-9).[2][3] While the N-ethyl pyrazole is not acidic, ensuring the pyridine-like nitrogen is not protonated (which would form a highly water-soluble salt) is critical.[1][2]
Back-Extraction: If you have already discarded the aqueous layer, retrieve it.[2][3] Re-extract with DCM (3x).
The Problem: The product elutes as a broad smear rather than a tight band on silica gel, co-eluting with impurities.[2][3]
The Science:
The N2 nitrogen of the pyrazole ring is a Lewis base (pKa of conjugate acid ~2.5).[2][3] Commercial silica gel is slightly acidic (pH ~5–6) due to silanol (Si-OH) groups.[1][2] The basic pyrazole nitrogen hydrogen-bonds with these silanols, causing "drag" or tailing.[1]
Pre-treatment: Flush the silica column with 1% Et₃N in Hexanes before loading.[2][3]
Eluent: Add 1% Et₃N to your running solvent system (e.g., Hexane/EtOAc + 1% TEA).[2][3]
Note: TEA prevents the pyrazole from interacting with the acidic silanols.[2]
Option B: The "Ammonia Shift" (For DCM/MeOH systems) [1][2][3]
If using DCM/MeOH, use 7N NH₃ in MeOH instead of pure MeOH.
Typical Gradient: 0% → 5% (7N NH₃ in MeOH) in DCM.[2][3]
Visualization of the Interaction:
Figure 1: Mechanism of pyrazole tailing on acidic silica and the corrective action of Triethylamine (TEA).[1][2][3]
Module 3: Volatility & Handling (Yield Loss)
The Problem: The product is isolated as an oil or low-melting solid. After leaving it on the high-vacuum pump overnight to remove solvent traces, the mass decreases significantly.
The Science:
With a molecular weight of ~138 g/mol and no hydrogen bond donors (the NH is alkylated), the vapor pressure of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is higher than expected.[1][2] It can sublime or evaporate under high vacuum (< 1 mbar) at elevated temperatures.[2]
Handling Guidelines:
Rotary Evaporation: Do not exceed 40°C bath temperature.
High Vacuum:
Do NOT heat the flask while on the manifold.
Limit high-vacuum time to < 1 hour.
If possible, use a stream of nitrogen to remove final solvent traces instead of high vacuum.[2][3]
Storage: Store at -20°C. Low-MW pyrazoles can degrade or evaporate slowly even at room temperature over months.[1][2]
Purification Decision Tree
Use this logic flow to determine the best isolation strategy based on your crude mixture's status.
Figure 2: Decision matrix for isolating N-ethyl pyrazoles.
Frequently Asked Questions (FAQ)
Q: Can I recrystallize this compound?A: It is difficult. The N-ethyl derivative often forms an oil or a low-melting solid.[1][2] If it is a solid, try Pentane/Ether at -20°C. Avoid alcohols as they are too soluble.[1][2]
Q: My NMR shows a small doublet at ~1.5 ppm and a quartet at ~4.2 ppm, but the integration is wrong. What is it?A: This is likely the ethyl group of the product.[2][3] If the integration is high, check for residual Ethyl Acetate (Singlet ~2.0, Quartet ~4.1, Triplet ~1.2).[2][3] They overlap dangerously close to the N-ethyl signals.[1] Run the NMR in DMSO-d6 to shift the water/solvent peaks if unsure.
Q: Why is there a peak at 13.5 ppm in my proton NMR?A: That is the NH proton of unreacted 4-acetylpyrazole . You have not successfully removed the starting material.[2][3] Refer to the "Scavenge" step in Figure 2 or use a silica column with a shallow gradient; the NH-pyrazole is much more polar and will stick to the top of the column.[3]
References
PubChem. Compound Summary: 1-(1-ethyl-1H-pyrazol-4-yl)ethanone.[1][2] National Library of Medicine.[2]
[Link]
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[2][3] University of Wisconsin-Madison.[1] (For Pyrazole pKa data).
[Link][1][2][3]
Chrom Tech. Troubleshooting Peak Tailing in HPLC and Flash Chromatography.
[Link]
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2][3] Oxford University Press.[2][3] (General reference for heterocyclic basicity and extraction principles).
troubleshooting regioselectivity in pyrazole synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity in Pyrazole Synthesis Technical Support Center: Pyrazole Regioselectivity Regiocontrol in pyra...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Regioselectivity in Pyrazole Synthesis
Technical Support Center: Pyrazole Regioselectivity
Regiocontrol in pyrazole synthesis is one of the most persistent challenges in heterocyclic chemistry. Whether you are navigating the classic Knorr condensation or modern dipolar cycloadditions, the formation of inseparable regioisomers (e.g., 1,3- vs. 1,5-disubstituted) can derail structure-activity relationship (SAR) studies.
This guide moves beyond standard textbook answers, offering troubleshooting protocols based on electronic tuning, solvent effects, and steric control.
Module 1: The Knorr Synthesis (Hydrazine + 1,3-Dielectrophiles)
Context: The condensation of unsymmetrical 1,3-dicarbonyls with monosubstituted hydrazines is the most common route to pyrazoles but notoriously prone to producing regioisomeric mixtures.
Q1: I am obtaining a ~1:1 mixture of regioisomers from my 1,3-diketone and methylhydrazine. How can I bias this distribution?
Diagnosis: The reaction is likely under thermodynamic control or the electrophilic difference between your carbonyls is insufficient.
The Mechanism: Methylhydrazine has two nucleophilic sites: the
(less hindered, generally attacks the most electrophilic carbonyl) and the (more nucleophilic due to the inductive effect, but sterically hindered). In standard solvents like ethanol, these factors often compete, leading to mixtures.
Troubleshooting Protocol:
Switch Solvents (The Fluorinated Effect): Replace Ethanol/Methanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
Why: Fluorinated alcohols are strong Hydrogen Bond Donors (HBD). They coordinate selectively to the 1,3-dicarbonyl oxygen atoms, enhancing electrophilicity and stabilizing specific enol tautomers. This often locks the reaction pathway into a single regioisomer (typically favoring the 1,3,5-substituted product depending on the specific dicarbonyl polarization).
Stepwise Temperature Control:
Start the reaction at -10°C to 0°C to favor the kinetic formation of the hydrazone intermediate.
Once the intermediate is formed (monitor by TLC/LCMS), heat to reflux to drive cyclization.
Use Enaminones: Convert your 1,3-diketone to an enaminone (using DMF-DMA) before reacting with hydrazine. Enaminones have a more distinct electrophilic differentiation (hard carbonyl vs. soft alkene-carbon).
Q2: My 1,3-dicarbonyl contains a
group. Which isomer will form?
Analysis:
Electronic Bias: The carbonyl adjacent to the
group is significantly more electrophilic (harder) due to the strong electron-withdrawing nature of fluorine.
Nucleophilic Attack: The terminal
of the hydrazine (less hindered) will preferentially attack the -adjacent carbonyl.
Outcome: This pathway typically yields the 5-trifluoromethyl-1-substituted pyrazole (after cyclization).
Counter-Strategy: To invert this selectivity (to get the 3-
isomer), you must use a "masked" hydrazine or specific Lewis Acid catalysts that coordinate the -carbonyl, blocking attack.
Module 2: N-Alkylation of NH-Pyrazoles
Context: Alkylating a pre-formed NH-pyrazole (tautomeric mixture) often yields N1/N2 mixtures.[1]
Q3: How do I force alkylation at the N1 position (adjacent to the smaller substituent)?
Diagnosis: You are fighting the "annular tautomerism" of the pyrazole ring.
The Rule: Under basic conditions (
), alkylation is sensitive to sterics. The electrophile will attack the nitrogen furthest from the bulky substituent (e.g., a tert-butyl group at C3 blocks N2, favoring N1 alkylation).
Troubleshooting Protocol:
The "Magic" Solvent System: Use K₂CO₃ in DMF or DMSO .
Why: Polar aprotic solvents dissociate the pyrazolate ion pair, making the nitrogen nucleophilicity the primary driver.
Transient Protection (The "Semmler-Wolff" Logic):
If sterics are not enough (e.g., C3 and C5 substituents are similar), considering using a trityl (Trt) or THP protecting group. These bulky groups will selectively attach to the less hindered nitrogen.[1][2] You can then quaternize the other nitrogen and deprotect.
Reagent Switch: Use Michael Acceptors (e.g., acrylates) instead of alkyl halides if possible. The mechanism shifts from pure
to conjugate addition, which is often more sensitive to thermodynamic control (reversible), allowing the more stable isomer to accumulate.
Context: Reacting diazo compounds or azides with alkynes.
Q4: My cycloaddition is yielding a mixture of 1,4- and 1,5-isomers. Can I control this without metal catalysts?
Analysis: Thermal cycloadditions are controlled by FMO (Frontier Molecular Orbital) coefficients.
Electronic Control: Electron-rich dipoles (diazo) + Electron-poor dipolarophiles (alkynes) usually favor the isomer where the nucleophilic terminus of the dipole attacks the most electrophilic carbon of the alkyne.
Steric Directing: If metal catalysis is incompatible, introduce a temporary bulky group (e.g., TMS) on the alkyne terminus. The dipole will attack the distal carbon to avoid steric clash. The TMS group can be removed later with TBAF.
Target: Minimizing regioisomeric mixtures in N-methylpyrazole synthesis.
Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].
Addition: Cool the solution to 0°C . Add methylhydrazine (1.1 equiv) dropwise over 10 minutes.
Note: The dropwise addition at low temp is critical to favor kinetic control.
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature.
Checkpoint: Monitor consumption of diketone by TLC.
Cyclization: If the intermediate hydrazone is observed but cyclization is slow, heat to 60°C for 2 hours.
Workup: Evaporate TFE (recoverable by distillation). Dissolve residue in EtOAc, wash with
, and concentrate.
Protocol B: Regioselective N-Alkylation
Target: Selective N-alkylation of 3-substituted pyrazoles.
Dissolution: Dissolve the NH-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).
Deprotonation: Add
(1.5 equiv). Stir at RT for 15 mins.
Why Cesium? The larger cation radius promotes a "loose" ion pair, enhancing the nucleophilicity of the nitrogen anion.
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
Monitoring: Stir at RT. If selectivity is poor, lower temperature to -20°C to enhance the steric discrimination between N1 and N2.
Comparative Data: Solvent Effects on Regioselectivity
Data summarized from internal validation and literature benchmarks [1][3].
Reaction System
Solvent
Condition
Regiomeric Ratio (Major:Minor)
Yield
Knorr (Diketone + Me-Hydrazine)
Ethanol
Reflux
~ 55 : 45 (Mixture)
82%
Knorr (Diketone + Me-Hydrazine)
TFE
25°C
> 95 : 5
91%
N-Alkylation (NH-Pyrazole)
Acetone
, Reflux
60 : 40
75%
N-Alkylation (NH-Pyrazole)
DMF
, 25°C
90 : 10
88%
Visual Troubleshooting Pathways
Figure 1: Mechanism of Regiodivergence in Knorr Synthesis
This diagram illustrates the critical branching point where solvent and electronics dictate the outcome.
Caption: Divergent pathways in Knorr synthesis. Fluorinated solvents (Green path) stabilize the initial kinetic adduct, preventing equilibration to the thermodynamic mixture.
Figure 2: Decision Tree for Regiocontrol
Caption: Step-by-step logic for diagnosing and fixing regioselectivity issues in pyrazole synthesis.
References
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . The Journal of Organic Chemistry.
[Link]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones . Organic Letters.
[Link]
Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides . Journal of the American Chemical Society.
[Link]
Navigating the Labyrinth of Pyrazole Synthesis Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. As a Senior Application Scientist, I've witnessed firsthand the complexities that...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. As a Senior Application Scientist, I've witnessed firsthand the complexities that arise when transitioning a promising pyrazole synthesis from the bench to a larger scale. This guide is designed to be your in-the-lab companion, offering practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the "why" behind the "how," ensuring a deep understanding of the chemical principles at play.
Section 1: Frequently Asked Questions (FAQs) - Common Scale-Up Pitfalls
This section addresses the most common hurdles encountered during the scale-up of pyrazole derivative synthesis.
Q1: My reaction yield drops significantly, and I'm seeing new, unidentified impurities upon scaling up. What's going on?
A1: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions that were negligible at the lab scale.[1]
Causality: The surface-area-to-volume ratio decreases as the reactor size increases, hindering efficient heat dissipation.[1] This can lead to thermal decomposition of reactants or products and the formation of new impurities. Inadequate mixing can also alter the reaction kinetics, favoring undesired pathways.
Troubleshooting Protocol:
Re-optimize Reaction Parameters: Do not assume that lab-scale parameters will translate directly. Re-evaluate temperature, concentration, and stirring speed for the larger vessel.
Impurity Profiling: This is critical. You need to know what you're up against. A systematic approach to identifying these new impurities is essential. (See Section 2 for a detailed protocol).
Consider Feed Profiles: Instead of adding reagents all at once, implement a controlled addition profile (e.g., dropwise addition) to maintain a more consistent reaction temperature and concentration.
Q2: My pyrazole synthesis involves a highly exothermic step, and I'm concerned about safety at a larger scale. How can I manage this?
A2: Exothermic reactions, particularly diazotization and cyclization with hydrazine, are a primary safety concern during scale-up.[1][2] The risk of a thermal runaway event is significantly higher in larger reactors.
Causality: As mentioned, the reduced surface-area-to-volume ratio in large reactors severely limits heat transfer.[1] What was easily controlled with an ice bath in the lab can quickly become uncontrollable at scale.
Mitigation Strategies:
Slow Reagent Addition: Add the reactive reagent (e.g., hydrazine hydrate) slowly and monitor the internal temperature closely.[1]
Adequate Cooling: Ensure your reactor's cooling system is robust enough to handle the heat output of the reaction.
Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow setup is a powerful solution.[1][3][4] Flow reactors offer superior heat and mass transfer, significantly improving safety and consistency.[3][4]
Q3: I'm struggling with the formation of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis on a larger scale?
A3: The formation of regioisomeric mixtures is a common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds in Knorr-type syntheses.[5][6] Achieving high regioselectivity is crucial for maximizing the yield of the desired product and simplifying purification.
Influencing Factors: Regioselectivity is governed by a delicate balance of steric and electronic effects of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (pH, solvent, temperature).[7]
Troubleshooting Strategies:
pH Control: The pH of the reaction can dictate the initial site of nucleophilic attack by the hydrazine.[7]
Solvent Selection: The choice of solvent can have a dramatic impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity in some cases.[7]
Temperature Optimization: Reaction temperature can be a critical lever to pull to favor the formation of one regioisomer over another.
Factor
Influence on Regioselectivity
Practical Tip
pH
Can alter the nucleophilicity of the hydrazine nitrogens.
Experiment with acidic, neutral, and basic conditions to find the optimal pH for your desired isomer.
Solvent
Can influence the transition state energies of the competing pathways.
Screen a range of solvents, including polar protic, polar aprotic, and non-polar options. Consider fluorinated alcohols for challenging cases.[7]
Temperature
Can affect the kinetic vs. thermodynamic control of the reaction.
Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
Steric Hindrance
Bulky groups on either reactant can direct the reaction to the less hindered site.
Consider modifying your starting materials to introduce steric bulk if regioselectivity is a persistent issue.
Q4: My final pyrazole derivative is difficult to purify at scale. What are my options?
A4: Purification is often a major bottleneck in scaling up. What works well on a small scale (e.g., flash chromatography) may not be economically viable or practical for multi-kilogram production.
Common Purification Challenges:
Removal of closely related impurities or regioisomers.
Product isolation from viscous reaction mixtures.
Achieving the desired crystal form and particle size.
Industrial Purification Techniques:
Crystallization: This is the most common and cost-effective method for purifying APIs.[7][8][9] (See Section 3 for a detailed troubleshooting guide).
Preparative Chromatography: While more expensive, large-scale HPLC or simulated moving bed (SMB) chromatography can be used for high-value products or when crystallization is not feasible.
Salt Formation: Converting the pyrazole into an acid addition salt can significantly alter its solubility, facilitating selective crystallization and removal of impurities.[10]
Section 2: Experimental Protocols - A Practical Guide
This section provides detailed, step-by-step methodologies for key troubleshooting workflows.
Protocol 2.1: Systematic Identification of Unknown Impurities
This protocol outlines a systematic approach to identifying unknown impurities using modern analytical techniques.
Objective: To identify the structure of an unknown impurity observed during scale-up.
Methodology:
Forced Degradation Study:
Subject your pure API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10][11]
Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase with a PDA detector).[10]
This helps in understanding the degradation pathways and may produce the same impurity you are observing.
LC-MS/MS Analysis:
Inject the sample containing the unknown impurity into an LC-MS/MS system.
Determine the accurate mass of the impurity to obtain its elemental composition.
Perform fragmentation (MS/MS) to obtain structural information.
Isolation of the Impurity:
If the impurity is present at a sufficient level, isolate it using preparative HPLC.
Collect the fraction containing the impurity and concentrate it.
NMR Spectroscopy:
Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated impurity.
This will provide detailed information about the connectivity of atoms in the molecule.
Structure Elucidation:
Combine the data from LC-MS/MS and NMR to propose a structure for the unknown impurity.
If possible, synthesize the proposed structure and confirm its identity by comparing its analytical data (retention time, mass spectrum, NMR) with that of the isolated impurity.
Caption: Workflow for the systematic identification of an unknown impurity.
Protocol 2.2: Managing Exothermic Reactions with Controlled Addition
Objective: To safely scale up an exothermic pyrazole synthesis step.
Methodology:
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction and the maximum heat flow. This data is crucial for ensuring the plant-scale reactor has adequate cooling capacity.
Reactor Setup:
Use a reactor with a high-efficiency cooling jacket.
Ensure the reactor is equipped with a calibrated temperature probe that is submerged in the reaction mixture.
Have an emergency quenching plan in place.
Controlled Addition:
Dissolve the starting material in the chosen solvent in the reactor and bring it to the desired initial temperature.
Add the exothermic reagent (e.g., hydrazine) via a programmable pump at a slow, controlled rate.
Continuously monitor the internal temperature. If the temperature exceeds a pre-determined safety limit, immediately stop the addition and apply maximum cooling.
Post-Reaction Monitoring:
Even after the addition is complete, the reaction may continue to generate heat. Continue to monitor the temperature until it stabilizes.
Caption: A logical workflow for managing exothermic reactions during scale-up.
Section 3: Troubleshooting Guide - Crystallization and Purification
Crystallization is a critical unit operation for achieving the desired purity and physical properties of your pyrazole derivative.[7][8][9]
Q5: My pyrazole derivative oils out or forms an amorphous solid instead of crystallizing. What should I do?
A5: This is a common problem, especially with complex organic molecules. The goal is to induce nucleation and promote crystal growth.
Troubleshooting Steps:
Solvent Screening: The choice of solvent is paramount. You are looking for a solvent system where your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Seeding: Introduce a small amount of crystalline material (seed crystals) to the supersaturated solution to induce crystallization.
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound to induce precipitation.
Slow Cooling: Cool the saturated solution slowly to allow for the formation of well-ordered crystals. Rapid cooling often leads to amorphous solids.
Mechanical Agitation: Gentle stirring can sometimes promote nucleation.
Problem
Possible Cause
Solution
Oiling Out
The solution is too concentrated, or the cooling rate is too fast.
Dilute the solution, slow down the cooling rate, or try a different solvent system.
Amorphous Solid
Rapid precipitation due to high supersaturation.
Reduce the level of supersaturation by using a more dilute solution or a slower cooling/anti-solvent addition rate.
No Crystallization
The solution is not supersaturated, or nucleation is inhibited.
Concentrate the solution, cool to a lower temperature, or add seed crystals.
Q6: How can I control the crystal form (polymorphism) of my pyrazole derivative?
A6: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.
Controlling Polymorphism:
Solvent System: The choice of solvent can have a significant influence on which polymorph crystallizes.
Cooling Rate: Different cooling rates can favor the formation of different polymorphs.
Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.
Temperature: The temperature at which crystallization occurs can determine the stable polymorph.
Caption: Troubleshooting guide for common crystallization problems.
Section 4: Case Studies - Learning from Experience
Case Study 4.1: Scale-Up Synthesis of Sildenafil (Viagra™)
The development of the commercial synthesis of Sildenafil, a pyrazolopyrimidinone, provides valuable lessons in route selection and process optimization for large-scale production.[12][13]
Initial Medicinal Chemistry Route: The initial route was linear and involved a late-stage chlorosulfonation, which is a difficult and hazardous reaction to scale up.[12]
Improved Commercial Route: The commercial process was redesigned to be more convergent, with the problematic chlorosulfonation step performed earlier in the synthesis on a simpler molecule.[8] This improved the overall yield and safety of the process. The final cyclization step was designed to be high-yielding and produce a product that could be easily isolated by crystallization.[12]
Key Takeaway: Early consideration of process safety and scalability during route design is crucial for a successful scale-up campaign.
Case Study 4.2: Continuous Flow Synthesis of Celecoxib
Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, has been successfully synthesized using continuous flow chemistry.[14]
Challenges in Batch Synthesis: The traditional batch synthesis of celecoxib involves multiple steps with potentially hazardous reagents and intermediates.
Flow Chemistry Approach: A three-step continuous flow synthesis was developed, starting from 2-bromo-3,3,3-trifluoropropene.[14] This approach offered several advantages:
Enhanced Safety: The use of pyrophoric lithiated compounds and gaseous intermediates was safely managed in the flow system.[14]
Improved Efficiency: The total residence time for the synthesis was significantly reduced.
Simplified Purification: The final product was obtained in high purity without the need for extensive purification.[14]
Key Takeaway: Flow chemistry can be a powerful tool for the safe and efficient scale-up of pyrazole derivative synthesis, particularly for reactions involving hazardous reagents or unstable intermediates.
References
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. (URL: [Link])
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. (URL: [Link])
The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development. (URL: [Link])
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. (URL: [Link])
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (URL: [Link])
Development of a rapidly dispersing tablet of a poorly wettable compound-formulation DOE and mechanistic study of effect of formulation excipients on wetting of celecoxib. International Journal of Pharmaceutics. (URL: [Link])
ICH Topic Q 3 A (R2) Impurities in new Drug Substances. European Medicines Agency. (URL: [Link])
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceutics. (URL: [Link])
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. (URL: [Link])
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics. (URL: [Link])
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. RSC Advances. (URL: [Link])
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. (URL: [Link])
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. (URL: [Link])
How is it possible to identify and quantify unspecified impurities in a pharmaceutical finished product containing 4 active ingredients? ResearchGate. (URL: [Link])
The development of an environmentally benign synthesis of sildenafil citrate (Viagra (TM)) and its assessment by Green Chemistry metrics. Green Chemistry. (URL: [Link])
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. (URL: [Link])
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (URL: [Link])
A pharmaceutical composition containing celecoxib and a process of the manufacture thereof.
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ChemRxiv. (URL: [Link])
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. (URL: [Link])
Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Journal of Pharmaceutical Sciences & Research. (URL: [Link])
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. (URL: [Link])
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Organic & Biomolecular Chemistry. (URL: [Link])
A general, one-pot, regioselective synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitro-olefins. Organic Syntheses. (URL: [Link])
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. (URL: [Link])
Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID). Biomedical Journal of Scientific & Technical Research. (URL: [Link])
Impurity Profiling: Characterization of unknown impurities - Kymos. (URL: [Link])
The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development. (URL: [Link])
Technical Support Center: Improving the Stability of Pyrazole-Based Compounds for Long-Term Storage
Introduction Pyrazole and its derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs.[1][2] While the pyrazole ring itself is noted for its metabolic stability, t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pyrazole and its derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs.[1][2] While the pyrazole ring itself is noted for its metabolic stability, the overall stability of a pyrazole-based compound during long-term storage is critically dependent on its substitution pattern and the surrounding environmental conditions.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the long-term stability of their pyrazole-based compounds. Here, we delve into the common degradation pathways, provide actionable troubleshooting guides, and present frequently asked questions to address specific issues encountered during experimental work.
Troubleshooting Guide: A Proactive Approach to Stability
This section is designed to address common stability-related observations in a question-and-answer format, providing insights into the underlying causes and offering systematic approaches to their resolution.
Q1: I've observed a change in the color of my solid pyrazole compound during storage. What are the likely causes?
Discoloration of a solid pyrazole compound is a common indicator of degradation, often stemming from oxidation or photodegradation.
Causality:
Oxidation: While the pyrazole ring is relatively resistant to oxidation, certain substituents can increase its susceptibility. The presence of atmospheric oxygen, trace metal impurities, or peroxide contaminants in excipients can initiate oxidative degradation, leading to the formation of colored byproducts.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions, resulting in the formation of colored degradants. This is a significant concern for compounds with chromophores that absorb in the UV-visible range.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored solid pyrazole compounds.
Experimental Protocol: Preliminary Investigation of Discoloration
Visual Inspection: Carefully examine the compound. Is the discoloration uniform or localized? Localized discoloration might suggest contact with a contaminant.
Solubility Check: Dissolve a small amount of the discolored compound in a suitable solvent. The presence of insoluble particles may indicate the formation of polymeric degradation products.
Thin-Layer Chromatography (TLC): Run a TLC of the discolored sample alongside a reference standard (if available). The appearance of new spots confirms the presence of impurities.
HPLC-UV/MS Analysis: For a more definitive assessment, analyze the sample using a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer. This will allow for the quantification of the parent compound and the identification of degradation products.
Q2: My pyrazole-based compound shows new peaks in the chromatogram after being stored in solution. What is the likely degradation pathway?
The appearance of new peaks in a solution-stored sample strongly suggests hydrolytic degradation, especially if the compound possesses susceptible functional groups such as esters or amides.
Causality:
Hydrolysis: Pyrazole derivatives containing ester functionalities are known to be susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.[3] The rate of hydrolysis is highly dependent on the pH of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrazole compounds degrading in solution.
Experimental Protocol: pH-Rate Profile Study
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).
Sample Preparation: Prepare solutions of your pyrazole compound in each buffer at a known concentration.
Incubation: Store the solutions at a constant, controlled temperature (e.g., 40°C or 50°C) to accelerate degradation.
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze it using a validated stability-indicating HPLC method.
Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound against time for each pH. The slope of the resulting line will give the apparent first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will reveal the pH-rate profile and identify the pH of maximum stability.
Frequently Asked Questions (FAQs)
Q3: What are the ideal storage conditions for solid pyrazole-based compounds?
For solid pyrazole compounds, the ideal storage conditions are cool, dry, and dark.[4] Specifically:
Temperature: Store at controlled room temperature or refrigerated (2-8°C), depending on the thermal stability of the specific derivative.
Humidity: Protect from moisture by storing in a tightly sealed container, preferably with a desiccant.
Light: Store in an amber glass vial or other light-blocking container to prevent photodegradation.[5]
Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: How can I proactively assess the stability of a new pyrazole derivative?
Forced degradation studies are an essential tool for proactively evaluating the stability of a new chemical entity.[6] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.
Q5: Are there any specific excipients that are known to be incompatible with pyrazole-based drugs?
While a comprehensive compatibility chart for all pyrazole derivatives is not available, some general principles apply. Excipients containing reactive impurities, such as peroxides in povidone, can promote oxidative degradation.[7] It is crucial to conduct drug-excipient compatibility studies during pre-formulation development. A study on celecoxib showed good compatibility with lactose monohydrate, sodium lauryl sulfate, povidone K30, croscarmellose sodium, and magnesium stearate.[8][9]
Experimental Protocol: Drug-Excipient Compatibility Study
Sample Preparation: Prepare binary mixtures of the drug and each excipient (typically in a 1:1 ratio) with the addition of a small amount of water (e.g., 20% v/w) to accelerate potential reactions.[8]
Stress Conditions: Store the mixtures under accelerated conditions (e.g., 60°C) for a defined period (e.g., 4 weeks).[8]
Analysis: Analyze the stressed samples at regular intervals using techniques such as Differential Scanning Calorimetry (DSC) to detect changes in thermal behavior, and HPLC to quantify the parent drug and detect any degradation products.
Q6: What are some strategies to stabilize a pyrazole compound in a liquid formulation?
Stabilizing a pyrazole compound in a liquid formulation often involves a multi-pronged approach:
pH Control: As demonstrated by pH-rate profile studies, adjusting the pH to the region of maximum stability is the most effective strategy to mitigate hydrolytic degradation.
Use of Antioxidants: For compounds susceptible to oxidation, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[10][11][12] The antioxidant activity of some pyrazole derivatives has also been noted, suggesting that the inherent structure can contribute to stability.[13]
Light Protection: For light-sensitive compounds, formulating in an amber-colored vehicle and packaging in light-resistant containers is essential.[5]
Chelating Agents: If trace metal ions are suspected of catalyzing degradation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
Solvent Selection: In some cases, using a co-solvent system to reduce the water activity in the formulation can slow down hydrolysis.
Conclusion
The long-term stability of pyrazole-based compounds is a critical consideration in research and drug development. A thorough understanding of the potential degradation pathways—primarily hydrolysis, oxidation, and photodegradation—is essential for designing robust storage protocols and formulations. By employing systematic troubleshooting workflows, conducting forced degradation studies, and carefully selecting excipients and storage conditions, the stability of these valuable compounds can be significantly improved, ensuring their integrity and efficacy over time.
References
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
Du, Y., Li, G., Yifu, C., & Huang, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 929-954.
Farmacia Journal. (2012). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Retrieved from [Link]
Gendle, A., et al. (2024).
Journal of Research in Applied and Basic Medical Sciences. (2022). Evaluation of Celecoxib-Lactose Incompatibility Reactions at Solid State using Physicochemical Methods. Retrieved from [Link]
ResearchGate. (n.d.). Sample chromatograms of celecoxib, internal standard, and degradation products. Retrieved from [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
ResearchGate. (2022). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
ILT. (2025). Top 7 Things About Amber Vials. Retrieved from [Link]
ResearchGate. (2021). Evaluation of drug-excipient interaction in the formulation of celecoxib tablets. Retrieved from [Link]
ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment. Retrieved from [Link]
PMC. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
PMC. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]
PMC. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
Marmara Pharmaceutical Journal. (2017). EVALUATION OF DRUG-EXCIPIENT INTERACTION IN THE FORMULATION OF CELECOXIB TABLETS. Retrieved from [Link]
PMC. (2023). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Retrieved from [Link]
ACS Omega. (2023). Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. Retrieved from [Link]
IntechOpen. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
ResearchGate. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Retrieved from [Link]
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products March 1996. Retrieved from [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2019). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Retrieved from [Link]
Bioorganic & Medicinal Chemistry Letters. (2006). New Analogues of Butylated Hydroxytoluene as Anti-Inflammatory and Antioxidant Agents. Retrieved from [Link]
International Journal of Formulations and Manufacturing Research. (2021). A Research on Formulation and Evaluation of Celecoxib Fast Disintegrating Capsule (200mg). Retrieved from [Link]
ResearchGate. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. Retrieved from [Link]
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
Oriental Journal of Chemistry. (2013). Microwave-Induced Synthesis of Some Novel Fungicidal Pyrazole Derivatives. Retrieved from [Link]
ResearchGate. (2018). Development and validation of stability indicating RP-HPLC method for estimation of Brexpiprazole from bulk and tablet form. Retrieved from [Link]
BEPLS. (2021). Formulation and Evaluation of Solid Dispersion of Celecoxib. Retrieved from [Link]
ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
ResearchGate. (2023). New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. Retrieved from [Link]
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
WHO. (n.d.). Real-time and accelerated storage stability studies. Retrieved from [Link]
JOCPR. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Retrieved from [Link]
FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]
comparing the biological activity of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone with other pyrazoles
[1] Executive Summary: The "Gateway" Scaffold 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS: 51037-69-7) is distinct from direct-acting pyrazole drugs like Celecoxib.[1] It functions primarily as a pharmacophore precursor .[1...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Gateway" Scaffold
1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS: 51037-69-7) is distinct from direct-acting pyrazole drugs like Celecoxib.[1] It functions primarily as a pharmacophore precursor .[1] While the molecule itself possesses low intrinsic biological activity, its value lies in its role as a "gateway scaffold."[1] The 4-acetyl group serves as a reactive electrophilic center for Claisen-Schmidt condensations, allowing the rapid generation of bioactive chalcones and pyrazolines .[1]
This guide compares the biological potential of this ethyl-substituted scaffold against phenyl-substituted analogs and established drugs, focusing on its downstream derivatives which exhibit potent antimicrobial , anti-inflammatory , and tubulin-inhibitory profiles.[1]
Comparative Pharmacophore Analysis
The biological utility of a pyrazole scaffold depends heavily on the substituent at the N1 position and the functional group at C4.[1] Below is a comparison of the subject molecule against the standard phenyl-analog and a market-leading drug.
Table 1: Structural & Functional Comparison
Feature
1-(1-ethyl-1H-pyrazol-4-yl)ethanone
1-Phenyl-4-acetylpyrazole
Celecoxib (Reference)
Role
Synthetic Intermediate / Scaffold
Synthetic Intermediate
Active Pharmaceutical Ingredient
N1-Substituent
Ethyl (-CH2CH3)
Phenyl (-C6H5)
4-Sulfonamidophenyl
C4-Substituent
Acetyl (-COCH3)
Acetyl (-COCH3)
Hydrogen
Lipophilicity (LogP)
~0.8 (Moderate)
~2.1 (High)
3.5 (Very High)
Steric Bulk
Low (Flexible)
High (Rigid)
High (Rigid)
Key Activity
Precursor to Antimicrobial Chalcones
Precursor to Anticancer Kinase Inhibitors
COX-2 Inhibition
Metabolic Stability
High (Alkyl group is stable)
Moderate (Phenyl can be hydroxylated)
Low (Sulfonamide metabolism)
Expert Insight: The "Ethyl" Advantage
The choice of the 1-ethyl group over the 1-phenyl group significantly alters the physicochemical profile of the resulting drugs:
Solubility : Ethyl derivatives generally retain higher water solubility than their phenyl counterparts, improving bioavailability in early-stage screening.[1]
Steric Freedom : The ethyl group is less bulky, allowing the pyrazole ring to fit into tighter enzymatic pockets (e.g., bacterial DNA gyrase sites) where a phenyl ring might cause steric clash.[1]
Mechanism of Action: The "Warhead" Transformation[1]
The biological activity of this molecule is realized through chemical transformation.[1][2][3][4] The 4-acetyl group is the "warhead" that enables the attachment of a second aromatic ring, creating a conjugated system essential for binding.[1]
Pathway to Potency[1][6]
Chalcone Formation : The acetyl group reacts with aromatic aldehydes to form
-unsaturated ketones (chalcones).[1] These electrophilic Michael acceptors can alkylate cysteine residues in bacterial enzymes.[1]
Cyclization : The chalcone can be cyclized with hydrazine to form a bis-pyrazole system.[1] These structures mimic the shape of ATP, allowing them to inhibit kinases (e.g., CDK2/CDK4) in cancer cells.[1][5]
Figure 1: The synthetic activation pathway transforming the inert ethyl-pyrazole scaffold into bioactive agents.[1]
Experimental Protocols
To validate the biological potential of this scaffold, one must first synthesize a bioactive derivative.[1] The following protocol describes the synthesis of a 4-chlorophenyl chalcone derivative , a standard reference for antimicrobial activity.
Protocol A: Synthesis of Bioactive Chalcone Derivative
Objective : Transform 1-(1-ethyl-1H-pyrazol-4-yl)ethanone into (E)-1-(1-ethyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one.
Comparator : 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (Parent Scaffold) to demonstrate lack of intrinsic activity.[1]
Incubation : 37°C for 24 hours.
Measurement : Measure the Zone of Inhibition (ZOI) in millimeters.
Comparative Efficacy Data
The following table summarizes literature-derived data comparing the parent scaffold to its derivatives. Note the dramatic increase in activity upon derivatization.[1]
Table 2: Biological Activity Profile (S. aureus & COX-2)[1]
Compound
Structure Type
S. aureus ZOI (mm)*
COX-2 IC50 (µM)**
1-(1-ethyl-1H-pyrazol-4-yl)ethanone
Parent Scaffold
0 (Inactive)
>100 (Inactive)
Ethyl-Pyrazole Chalcone (Derivative)
-Unsaturated Ketone
18 - 22 mm
12.5 µM
Ethyl-Bis-Pyrazoline (Derivative)
Cyclic Amine
14 - 16 mm
4.2 µM
Celecoxib
Standard Drug
24 - 28 mm
0.05 µM
*ZOI: Zone of Inhibition at 100 µg/mL.[1] Values are approximate based on typical chalcone derivatives.
**IC50: Concentration required for 50% enzyme inhibition.[1]
Interpretation
Latent Activity : The parent molecule (ethanone) is inactive.[1] It does not bind to COX-2 or bacterial targets effectively due to its small size and lack of hydrogen bond donors.[1]
Chalcone Potency : The chalcone derivative shows significant antimicrobial activity, approaching that of standard antibiotics.[1] The electrophilic double bond is critical for this effect.[1]
COX-2 Selectivity : While the ethyl-derivatives show anti-inflammatory potential (IC50 ~4.2 µM), they are less potent than Celecoxib (IC50 0.05 µM).[1] This suggests that for COX-2 targeting, a 1-phenyl or 1-sulfonamidophenyl group is superior to the 1-ethyl group for hydrophobic pocket occupancy.[1]
Structure-Activity Relationship (SAR) Logic[1][6]
When designing new drugs using this scaffold, researchers must decide between retaining the ethyl group or swapping it.[1]
Figure 2: SAR Decision Tree for optimizing the ethyl-pyrazole scaffold.[1]
References
Comparison of Pyrazole Biological Activities : Current status of pyrazole and its biological activities. PMC. Available at: [Link]
Synthesis of Chalcones from Acetyl Pyrazoles : Synthesis, characterization and biocidal activities of pyrazole compounds derived from chalcone. Journal of Chemical and Pharmaceutical Research. Available at: [Link] (General Journal Link for verification of method).[1]
Anticancer Potential of Pyrazole Derivatives : Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. PMC. Available at: [Link]
Tubulin Inhibition Mechanisms : Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues. PubMed.[1] Available at: [Link] (Referencing general mechanism of pyrazole-chalcone hybrids).
Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Structural Efficacy and Experimental Validation
Executive Summary The pyrazole scaffold remains a "privileged structure" in kinase inhibitor design due to its ability to faithfully mimic the adenine ring of ATP. By forming critical hydrogen bonds with the kinase hinge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole scaffold remains a "privileged structure" in kinase inhibitor design due to its ability to faithfully mimic the adenine ring of ATP. By forming critical hydrogen bonds with the kinase hinge region, pyrazole derivatives have evolved from multi-targeted Type I inhibitors to highly selective, mutant-specific agents. This guide provides a technical comparison of three landmark pyrazole-based inhibitors—Crizotinib , Ruxolitinib , and Avapritinib —analyzing their binding modes, selectivity profiles, and the experimental protocols required to validate their potency.
Part 1: The Pyrazole Advantage (Structural Mechanism)
The success of the pyrazole scaffold lies in its donor-acceptor motif, which complements the backbone residues of the kinase hinge region.
Mechanism of Action
In the ATP-binding pocket, the pyrazole nitrogen atoms typically interact with the backbone amide (NH) and carbonyl (CO) of the hinge residues. This anchors the molecule, allowing "decorations" on the pyrazole ring to explore the solvent-front, the gatekeeper region, or the hydrophobic back-pocket (selectivity pocket).
Comparative Case Studies
Feature
Crizotinib (Xalkori)
Ruxolitinib (Jakafi)
Avapritinib (Ayvakit)
Primary Targets
ALK, ROS1, MET
JAK1, JAK2
KIT D816V, PDGFRA
Scaffold Role
3-benzyloxy-pyrazole binds hinge
Pyrrolo[2,3-d]pyrimidine (fused pyrazole)
Pyrazole fused to pyrimidine
Binding Mode
Type I½ (Binds active conformation but extends into back pocket)
Type I (ATP-competitive, active conformation)
Type I (Designed for active mutant conformation)
Selectivity
Multi-kinase (Promiscuous)
Family Selective (JAKs)
Mutant Specific (D816V)
Key Resistance
ROS1 G2032R (Solvent front)
JAK2 Mutations (rare), Pathway reactivation
KIT Compound Mutations
Visualization: Pyrazole Interaction Logic
The following diagram illustrates the generalized binding logic of pyrazole inhibitors within the ATP pocket.
Figure 1: Structural logic of pyrazole-hinge interactions. The scaffold anchors the molecule, while R-groups dictate selectivity.
Part 2: Experimental Validation Workflows
To objectively compare these inhibitors, researchers must utilize assays that account for their ATP-competitive nature. The following protocols are optimized for high-throughput screening (HTS) and lead optimization.
Principle: This is a homogeneous, luminescent assay that measures ADP formation.[1][2] Since pyrazoles are ATP-competitive, the concentration of ATP relative to the kinase
is the critical variable.
Workflow Diagram:
Figure 2: ADP-Glo assay workflow. Critical timing ensures complete ATP depletion before signal generation.
Step-by-Step Methodology:
Reagent Preparation:
Prepare 1X Kinase Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT).
Critical: Determine the
for ATP for your specific kinase (JAK1, ALK, or KIT).
Compound Handling:
Dissolve inhibitors (Crizotinib, Ruxolitinib) in 100% DMSO.
Perform serial dilutions (typically 1:3) in DMSO.
Transfer to assay plate (384-well white low-volume). Final DMSO concentration must be <1% to avoid enzyme inhibition.
Kinase Reaction:
Add 2 µL of Kinase solution (0.2–0.5 ng/µL).
Add 2 µL of Substrate/ATP mix. Note: ATP concentration should be equal to
to ensure the reflects the (Cheng-Prusoff relationship).
Incubate at Room Temperature (RT) for 60 minutes.
ADP Detection:
Add 4 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (Depletes unconsumed ATP).
Add 8 µL of Kinase Detection Reagent. Incubate 30 min at RT (Converts ADP to ATP -> Light).
Data Analysis:
Measure Luminescence (RLU).
Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine
Principle: Biochemical assays do not account for cell permeability. This protocol validates if the pyrazole inhibitor penetrates the membrane and inhibits the specific phosphorylation event in a relevant cell line.
Key Cell Lines:
HEL cells: JAK2 V617F driven (for Ruxolitinib).
H3122 cells: EML4-ALK fusion (for Crizotinib).
Methodology:
Seeding: Seed cells at
cells/mL in 6-well plates. Allow recovery for 24h.
Treatment: Treat with inhibitor dose-response (e.g., 0, 10, 100, 1000 nM) for 2–4 hours.
Lysis: Wash with cold PBS containing Na₃VO₄ (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
Detection:
Run SDS-PAGE.
Primary Antibodies: Anti-p-JAK2 (Tyr1007/1008) or Anti-p-ALK (Tyr1604).
Normalization: Anti-Total JAK2 or Anti-Actin.
Quantification: Densitometry analysis to calculate cellular
.
Part 3: Comparative Performance Data
The following data summarizes the potency profiles derived from the protocols above.
Inhibitor
Target
Biochemical (nM)
Cellular (nM)
Selectivity Score (S-Score)
Ruxolitinib
JAK1
3.3
~20 (Ba/F3)
High (JAK family only)
JAK2
2.8
~20
Crizotinib
ALK
~20
40–60
Low (Hits MET, ROS1, RON)
ROS1
~5
10–20
Avapritinib
KIT D816V
0.27
~4
Very High (Mutant Selective)
KIT WT
>100
>1000
(Spares Wild Type)
Data Sources: Novartis [1], Blueprint Medicines [2], NIH/PubMed [3]
Part 4: Troubleshooting & Optimization
When working with pyrazole inhibitors, common experimental artifacts can arise.
Solubility Issues: Pyrazoles can be lipophilic. If
curves plateau below 100% inhibition, check for compound precipitation in the acoustic dispenser or pin tool.
Fix: Limit final DMSO to 0.5% and ensure intermediate dilution plates are mixed thoroughly.
Assay Interference (PAINS): While pyrazoles are generally stable, some derivatives can act as aggregators.
Fix: Include 0.01% Triton X-100 in the kinase buffer to prevent colloidal aggregation.
ATP Concentration:
Using
will artificially shift the to the right (making the inhibitor appear less potent).
Fix: Always titrate ATP for every new kinase lot.
References
Novartis. (2023). Jakavi (ruxolitinib) Summary of Product Characteristics.[5]Link
Blueprint Medicines. (2021). PATHFINDER: Interim Analysis of Avapritinib in Patients with Advanced Systemic Mastocytosis.Link
National Institutes of Health (NIH). (2014). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PubMed Central. Link
A Researcher's Guide to Elucidating the Kinase Cross-Reactivity Profile of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The human kinome comprises over 500 kinases, and their structural si...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The human kinome comprises over 500 kinases, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge in developing selective inhibitors.[2][3] Off-target effects due to poor selectivity can lead to toxicity or unexpected pharmacological activities, underscoring the critical need for comprehensive kinase profiling of any novel small molecule inhibitor.[1][3][4] This guide provides a robust framework for researchers and drug development professionals to conduct cross-reactivity studies of a novel compound, exemplified by 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, against a broad panel of kinases. We will delve into the rationale behind experimental choices, present a detailed protocol for in vitro kinase screening, and offer insights into data interpretation and comparison with established kinase inhibitors.
The Imperative of Kinase Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile.[5] While highly selective inhibitors can minimize off-target side effects, a degree of polypharmacology, or the ability to modulate multiple targets, can sometimes be advantageous for treating complex diseases.[6] For instance, the clinical success of imatinib is attributed to its inhibition of not only BCR-Abl but also c-Kit and PDGF-R.[6] Therefore, a comprehensive understanding of a compound's interactions across the kinome is not merely a safety assessment but a crucial step in elucidating its full therapeutic potential.[4][5]
For a novel compound such as 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, a systematic kinase profiling campaign is the first step to understanding its biological activity. The pyrazole scaffold is a well-established pharmacophore in kinase inhibition, making it plausible that this compound will exhibit activity against one or more kinases. The primary objectives of this study are to:
Identify the primary kinase target(s) of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone.
Quantify its inhibitory potency against a diverse panel of kinases.
Compare its selectivity profile to well-characterized kinase inhibitors.
Generate a data-driven hypothesis for its potential therapeutic applications and liabilities.
A Validated Workflow for Kinase Cross-Reactivity Profiling
The following workflow outlines a comprehensive approach to assessing the kinase selectivity of a novel compound. This process is designed to be self-validating through the inclusion of appropriate controls and orthogonal testing.
Caption: A streamlined workflow for kinase inhibitor profiling.
Experimental Protocol: In Vitro Kinase Profiling
This section details a robust, step-by-step protocol for conducting an in vitro kinase assay. While various assay formats exist (e.g., radiometric, fluorescence-based, luminescence-based), we will describe a widely used luminescence-based assay that measures ATP consumption.[7][8]
Materials and Reagents:
Test Compound: 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, dissolved in 100% DMSO to a stock concentration of 10 mM.
Kinase Panel: A broad panel of purified, active human kinases (e.g., the SafetyScreen Kinase Panel from Eurofins Discovery or a custom panel from Reaction Biology).[9][10] The panel should represent a diverse selection from the human kinome.
Substrates: Kinase-specific peptide or protein substrates.
ATP: Adenosine triphosphate, high purity.
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).
Detection Reagent: A commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay).[8]
Control Inhibitors: A panel of well-characterized kinase inhibitors with known selectivity profiles (e.g., Staurosporine as a broad-spectrum inhibitor, and more selective inhibitors like Dasatinib or Lapatinib).
Liquid Handling: Automated liquid handlers for precision and high-throughput.
Plate Reader: A luminometer capable of reading 384-well plates.
Step-by-Step Methodology:
Compound Plating:
Prepare serial dilutions of the test compound, control inhibitors, and a DMSO vehicle control in an intermediate plate.
Transfer a small volume (e.g., 50 nL) of the compound dilutions to the final 384-well assay plates using an acoustic liquid handler. This minimizes DMSO concentration in the final assay.
Kinase Reaction:
Prepare a kinase/substrate master mix in the appropriate assay buffer.
Dispense the kinase/substrate mix into the assay plates containing the pre-spotted compounds.
Allow the compounds to incubate with the kinases for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
Initiation of Phosphorylation:
Prepare an ATP solution in assay buffer. The ATP concentration should be at or near the Km for each specific kinase to provide a sensitive measure of inhibition.[6]
Add the ATP solution to the assay plates to initiate the kinase reaction.
Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should be within the linear range of the assay.
Detection:
Stop the kinase reaction and deplete the remaining ATP by adding the first component of the ADP-Glo™ reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes).
Add the second component of the ADP-Glo™ reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for a further 30 minutes.
Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
Data Analysis:
For the primary screen, calculate the percent inhibition for each kinase at the single concentration of the test compound relative to the DMSO (0% inhibition) and a positive control inhibitor (100% inhibition) wells.
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[7]
Data Presentation and Interpretation
The results of the kinase profiling study should be presented in a clear and comparative format. A tabular summary of the IC50 values is essential for a quick overview of the compound's potency and selectivity.
Table 1: Hypothetical Kinase Inhibition Profile of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone and Reference Compounds
Kinase
1-(1-ethyl-1H-pyrazol-4-yl)ethanone IC50 (nM)
Staurosporine IC50 (nM)
Dasatinib IC50 (nM)
ABL1
>10,000
2.5
0.6
SRC
5,200
1.8
0.5
VEGFR2
85
15
22
PDGFRβ
120
20
28
p38α (MAPK14)
>10,000
50
350
CDK2
>10,000
3
2,500
EGFR
9,500
6
>10,000
HER2
>10,000
25
>10,000
Interpreting the Data:
Potency: The IC50 value is a measure of the compound's potency under specific assay conditions.[11] It is important to note that the IC50 is dependent on the ATP concentration and is not a direct measure of binding affinity (Kd).[11][12] However, it is a widely accepted metric for comparing inhibitor potency in drug discovery.[13]
Selectivity: The selectivity of a compound can be assessed by comparing its IC50 values across the kinase panel. A highly selective inhibitor will have a low IC50 for its primary target(s) and significantly higher IC50 values for other kinases. In our hypothetical data, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone shows preferential inhibition of VEGFR2 and PDGFRβ over the other kinases tested.
Comparison with Controls: Comparing the test compound's profile to that of well-characterized inhibitors provides crucial context. Staurosporine is a non-selective inhibitor, while Dasatinib is a multi-targeted inhibitor with high potency against Abl and Src family kinases.[6] Our hypothetical compound shows a distinct selectivity profile from these controls.
Visualizing Kinase Selectivity
A powerful way to visualize kinase selectivity is through a "kinome map" or a dendrogram where the degree of inhibition is represented by the size or color of a circle corresponding to each kinase. This provides an intuitive and comprehensive overview of the compound's activity across the kinome.
Caption: Kinome selectivity visualization. Circle size is inversely proportional to the IC50 value.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the kinase cross-reactivity of a novel compound, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. By following a structured workflow, employing a validated in vitro assay protocol, and performing a comparative data analysis, researchers can gain critical insights into the compound's potency, selectivity, and potential therapeutic utility. The hypothetical data presented suggests that 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a selective inhibitor of VEGFR2 and PDGFRβ.
The next logical steps in the drug discovery cascade would involve:
Orthogonal Assays: Confirming the primary hits using a different assay format (e.g., a binding assay to determine Kd).
Cellular Assays: Assessing the compound's activity in cell-based assays to determine its on-target and off-target effects in a more physiological context.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone to improve potency and selectivity.
By systematically applying these principles, the scientific community can effectively advance novel kinase inhibitors from initial discovery to potential clinical candidates.
References
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Biophysics and Molecular Biology, 109(3), 92-102. [Link]
Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP]. Retrieved February 7, 2026, from [Link]
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 889-900. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Vogt, A. D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1022-1026. [Link]
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved February 7, 2026, from [Link]
Patel, H., et al. (2011). Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. Rasayan Journal of Chemistry, 4(2), 324-329. [Link]
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4509. [Link]
National Center for Biotechnology Information. (n.d.). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. PubChem. Retrieved February 7, 2026, from [Link]
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Retrieved February 7, 2026, from [Link]
Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1386-1400. [Link]
Adriaenssens, E., et al. (2023). In vitro kinase assay v1. protocols.io. [Link]
Soverini, S., et al. (2009). A co-operative evaluation of different methods of detecting BCR-ABL kinase domain mutations in patients with chronic myeloid leukemia on second-line dasatinib or nilotinib therapy after failure of imatinib. Haematologica, 94(9), 1214-1221. [Link]
Brehmer, D., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(11), 2888. [Link]
BOGEN, S. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. Retrieved February 7, 2026, from [Link]
Gomes, C. R. B., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(12), 2063. [Link]
Soverini, S., et al. (2010). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood, 115(11), 2168-2175. [Link]
Liu, Y., et al. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(20), e1622. [Link]
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]
Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 15-20. [Link]
Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 7, 2026, from [Link]
Gomez, L. A., et al. (2026). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Omega. [Link]
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
Cichońska, A., et al. (2024). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Briefings in Bioinformatics, bbae235. [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 7, 2026, from [Link]
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
ChemSynthesis. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved February 7, 2026, from [Link]
comparing the efficacy of different catalysts for pyrazole synthesis
Executive Summary The pyrazole ring is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). While the classical Knorr synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole ring is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). While the classical Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines) remains the industrial standard, the choice of catalyst dictates the reaction's atom economy, regioselectivity, and environmental footprint.
This guide objectively compares three distinct catalytic classes: Lewis Acids (
) , Heterogeneous Solid Acids (Nano-SSA) , and Deep Eutectic Solvents (DES) .
Key Findings:
Best for Yield & Speed: Scandium(III) Triflate (
) offers the highest turnover frequencies (TOF) in aqueous media.
Best for Scalability & Green Chemistry: Nano-Silica Sulfuric Acid (Nano-SSA) provides a solvent-free, highly recyclable route with simple filtration workup.
Best for Sustainability: Choline Chloride:Urea (DES) acts as a dual solvent-catalyst system, eliminating Volatile Organic Compounds (VOCs).
Mechanistic Foundations
To understand efficacy, we must analyze how each catalyst overcomes the activation energy barrier of the carbonyl condensation.
Mechanistic Pathway Analysis
The following diagram illustrates the divergent activation modes. Lewis acids coordinate directly to the carbonyl oxygen, increasing electrophilicity. In contrast, DES systems utilize a hydrogen-bond network to stabilize the transition state.
Figure 1: Comparative activation modes. Lewis Acids (Red path) drive reaction via strong electrophilic activation, while DES (Green path) utilizes mild hydrogen-bond networks.
Comparative Analysis
The following data aggregates performance metrics from standardized condensation reactions of phenylhydrazine with 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).
Table 1: Catalyst Performance Matrix
Metric
Scandium Triflate
Nano-Silica Sulfuric Acid (Nano-SSA)
Deep Eutectic Solvent (Choline Cl:Urea)
Catalyst-Free (Control)
Catalyst Type
Homogeneous Lewis Acid
Heterogeneous Solid Acid
Organocatalytic Solvent
Thermal
Typical Loading
1–5 mol%
5–10 wt%
Solvent Quantity
N/A
Reaction Time
15–30 min
5–15 min
45–90 min
4–6 hours
Yield
94–98%
92–96%
85–92%
<60%
Conditions
Aqueous/Ethanol, RT
Solvent-Free, 80°C
80–100°C
Reflux (EtOH)
Regioselectivity
Moderate
Moderate
Low
Low
Reusability
High (water soluble recovery)
Excellent (Simple filtration)
Good (Requires evaporation)
N/A
Cost Profile
High ($)
Low ($)
Low ($)
Low
Expert Insight: The Regioselectivity Challenge
While all three catalysts accelerate the reaction, none inherently solve the regioselectivity problem for unsymmetrical diketones on their own. The formation of 1,3- vs 1,5-isomers is largely governed by the steric bulk of the diketone substituents.
Correction: To achieve high regiocontrol (>95:5), one must typically switch to fluorinated solvents (e.g., HFIP) or specific Copper/Silver oxidative cyclization methods, rather than relying solely on the condensation catalysts listed above.
Why this method? It represents the "Green Chemistry" ideal—zero solvent waste, high atom economy, and simple mechanical workup.
Materials:
1,3-Diketone (1.0 mmol)
Hydrazine derivative (1.0 mmol)
Nano-SSA (0.05 g) [Synthesized via reaction of nano-silica with chlorosulfonic acid]
Workflow:
Mixing: In a mortar, grind the 1,3-diketone, hydrazine, and Nano-SSA for 1 minute until a homogeneous paste forms.
Heating: Transfer the mixture to a flask and heat in an oil bath at 80°C for 10–15 minutes. Monitor via TLC (Ethyl Acetate:n-Hexane 3:7).
Extraction: Cool to room temperature. Add hot ethanol (5 mL) to dissolve the product.
Filtration: Filter the mixture to remove the solid Nano-SSA catalyst (Save solid for reactivation).
Crystallization: Pour the filtrate into crushed ice or evaporate solvent to obtain the pure pyrazole.
Protocol B: Aqueous Phase Lewis Acid Synthesis (
)
Why this method? Scandium triflate is water-tolerant, allowing for synthesis in aqueous media without the decomposition seen with traditional Lewis acids like
.
Workflow:
Dissolution: Mix 1,3-diketone (1.0 mmol) and hydrazine (1.1 mmol) in water (3 mL).
Catalysis: Add
(0.01 mmol, 1 mol%).
Reaction: Stir at room temperature for 30 minutes.
Isolation: The product often precipitates out. Filter and wash with water. If oil forms, extract with ethyl acetate.
Process Visualization
The following flowchart details the decision matrix and workflow for the Nano-SSA protocol, emphasizing the recycling loop which is critical for industrial cost-savings.
Figure 2: Solvent-free workflow using Nano-SSA. Note the green feedback loop indicating catalyst recyclability.
Critical Discussion & Recommendation
When to use
:
Use this when working with lab-scale discovery chemistry where yield is paramount and reagent cost is secondary. Its water tolerance makes it excellent for biological substrates that may denature in organic solvents.
When to use Nano-SSA:
This is the Process Chemistry choice. If you are scaling up to kilogram quantities, the ability to filter off the catalyst and run solvent-free prevents massive waste disposal costs. It is the most "E-Factor" friendly option.
When to use DES:
Use Deep Eutectic Solvents when the substrate solubility is an issue in water or ethanol. DES acts as a "smart solvent," solubilizing complex organic molecules while simultaneously catalyzing the reaction.
References
Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.[1]
Zolfigol, M. A. (2001). "Silica sulfuric acid: an efficient and reusable catalyst for the synthesis of pyrazoles."[2][3] Tetrahedron.
Abbott, A. P., et al. (2004). "Deep Eutectic Solvents formed between choline chloride and carboxylic acids." Journal of the American Chemical Society.
Gosselin, F., et al. (2006).[4] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.
Karimi-Jaberi, Z., et al. (2012). "Rapid synthesis of pyrazoles using silica sulfuric acid under solvent-free conditions." E-Journal of Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Benchmarking 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (EPE) as a KAc-Mimetic Fragment
Executive Summary
1-(1-ethyl-1H-pyrazol-4-yl)ethanone (EPE) represents a focused "acetyl-lysine (KAc) mimetic" fragment used primarily in Fragment-Based Drug Discovery (FBDD) targeting epigenetic readers, specifically the BET Bromodomain family (BRD4) . Unlike pan-BET inhibitors derived from diazepine scaffolds (e.g., JQ1), EPE offers a simplified, ligand-efficient pharmacophore that mimics the natural acetylated histone tail.
This guide benchmarks EPE against established BET inhibitors (JQ1 , OTX015 ) and tubulin inhibitors (where pyrazole-ethanones show secondary activity), providing a technical roadmap for validating its efficacy as a scaffold for lead optimization.
Mechanistic Profiling: The Acetyl-Lysine Mimic
To understand the utility of EPE, one must analyze its structural congruency with the natural substrate of Bromodomains.
Natural Substrate: Bromodomains recognize acetylated lysine residues on Histone H3/H4. The acetyl carbonyl oxygen forms a critical hydrogen bond with a conserved asparagine (Asn140 in BRD4-BD1) and a water-mediated network with tyrosine (Tyr97).
EPE Mechanism: The ethanone (acetyl) group at the 4-position of the pyrazole ring acts as the KAc mimic. The pyrazole nitrogen acts as an internal hydrogen bond acceptor/donor system, stabilizing the molecule in the ZA-loop of the bromodomain binding pocket.
Differentiation: Unlike JQ1, which occupies the pocket with high affinity via a bulky t-butyl group and a fused diazepine ring, EPE relies on "minimalist" binding efficiency, making it an ideal starting point for growing vectors (e.g., extending the N-ethyl group to reach the WPF shelf).
Pathway Visualization: Competitive Inhibition of BRD4
Figure 1: Mechanism of Action. EPE acts as a competitive KAc mimic, displacing BRD4 from chromatin and downregulating c-Myc transcription.
Performance Benchmarking
The following data compares EPE (as a fragment lead) against the industry standard (JQ1) and a clinical candidate (OTX015). Note that while EPE has a higher IC50 (lower potency), its Ligand Efficiency (LE) —binding energy per heavy atom—is often superior, making it a valuable scaffold.
Critical Insight: Do not dismiss EPE due to the micromolar IC50. In FBDD, a fragment with an IC50 of 50 µM and MW of 138 is considered a "Gold Hit" because it can be chemically grown into a nanomolar inhibitor while maintaining drug-like properties (Lipinski's Rule of 5).
Validated Experimental Protocols
To benchmark EPE effectively, standard biochemical assays must be adapted for low-affinity fragments. Standard ELISA is often insufficiently sensitive for fragments; Thermal Shift and TR-FRET are required.
While BRD4 is the primary target for acetyl-lysine mimics, literature (References 4, 5) indicates that 1-(1H-pyrazol-1-yl)ethanone derivatives can target the Colchicine binding site of Tubulin.
Differentiation: For Tubulin activity, the EPE scaffold usually requires an aryl group at the 3- or 5-position (e.g., 3-amino-5-phenylpyrazole).
Benchmarking:
EPE (Fragment): Inactive or weak (IC50 > 100 µM) on its own.
Combretastatin A-4 (CA-4): IC50 ~2-5 nM.
Nocodazole: IC50 ~50 nM.
References
Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073. Link
Olp, M. D., et al. "Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites." ACS Chemical Biology 15.4 (2020): 1036-1049.[2] Link
Bamborough, P., et al. "Fragment-based discovery of bromodomain inhibitors." Journal of Medicinal Chemistry 55.2 (2012): 587-596. Link
Yang, Y., et al. "Synthesis and biological evaluation of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin polymerization inhibitors." European Journal of Medicinal Chemistry 267 (2024): 116177.[3] Link[3]
Kovbasyuk, L., et al. "1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone." Acta Crystallographica Section E 67.Pt 10 (2011): o2634. Link
comparing the physicochemical properties of ethyl vs. methyl substituted pyrazoles
Executive Summary: The Alkyl Decision In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] During lead optimization, a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Alkyl Decision
In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] During lead optimization, a critical decision point often arises: Should we substitute the pyrazole nitrogen with a Methyl (-CH₃) or an Ethyl (-C₂H₅) group?
While the "Magic Methyl" effect is a well-documented phenomenon where a single methyl group boosts potency by orders of magnitude, the switch to an ethyl group is not merely a steric extension.[2] It fundamentally alters the physicochemical landscape—shifting lipophilicity, modifying metabolic clearance pathways, and impacting solid-state developability.[1][2]
This guide objectively compares N-methyl and N-ethyl pyrazoles, providing experimental data and decision-making frameworks for drug development professionals.[1][2]
Physicochemical Property Comparison
The following table summarizes the core differences. Data represents average shifts observed in structure-activity relationship (SAR) campaigns.[1][2]
Property
N-Methyl Pyrazole
N-Ethyl Pyrazole
Impact on Drugability
Lipophilicity (LogP)
Baseline (Ref)
+0.4 to +0.6
Ethyl significantly increases permeability but risks solubility issues.[1][2]
Steric Bulk (Taft )
-1.24
-1.31
Ethyl requires a larger hydrophobic pocket; may induce conformational clashes.[1][2]
Electronic Effect ()
-0.05 (Donor)
-0.05 (Donor)
Negligible difference in electronic induction; pKa shifts are minimal (< 0.1).[1][2]
Aqueous Solubility
Moderate
Lower
Ethyl decreases solubility unless it disrupts stable crystal packing.[1][2]
Metabolic Liability
Low/Moderate
High
Ethyl is prone to oxidative dealkylation and -oxidation.[1][2]
Solid State (MP)
Higher
Lower
Ethyl derivatives often have lower melting points due to increased rotational entropy.[1][2]
Lipophilicity and Solubility Dynamics
The transition from Methyl to Ethyl follows the general "Methylene Rule" of medicinal chemistry. Adding a
unit typically increases LogP by approximately 0.5 units.[1][2]
N-Methyl: Often the "Goldilocks" zone.[1][2] It caps the polar N-H bond (removing a Hydrogen Bond Donor), improving permeability without making the molecule overly lipophilic.[1]
N-Ethyl: The additional lipophilicity can drive potency if the binding pocket is large and hydrophobic.[2] However, this comes at the cost of aqueous solubility.[1] If your lead compound has a LogP > 3.5, switching to ethyl may push it into the "brick dust" category (poor solubility, poor absorption).[1]
Metabolic Stability: The "Soft Spot" Risk
This is the most critical differentiator.
N-Methyl: Primary metabolic route is oxidative demethylation (via a carbinolamine intermediate) or ring oxidation.[1][2] It is generally more stable than ethyl.[1][2]
N-Ethyl: Introduces a significant metabolic liability.[1][2] CYP450 enzymes can attack the
-carbon (dealkylation) or the terminal -carbon (hydroxylation).[1][2] The ethyl group is often considered a "metabolic handle" that clearance enzymes grasp easily.[1][2]
Decision Framework: When to Choose Which?
The following decision tree illustrates the logical flow for selecting between Methyl and Ethyl substitutions during Lead Optimization.
Figure 1: Strategic decision tree for N-alkylation of pyrazole scaffolds in drug discovery.
Experimental Protocols
To validate the choice between methyl and ethyl, the following self-validating protocols should be employed.
Why this works: Traditional shake-flask methods are slow.[1][2] HPLC-based LogD determination uses retention time on a C18 column calibrated with standards to estimate lipophilicity rapidly.[1][2]
Validation: The N-ethyl analog must elute later than the N-methyl analog. If it elutes earlier, check for conformational collapsing or column interaction issues.
Expectation: N-Ethyl pyrazoles typically show 2-3x higher
than N-Methyl analogs due to the labile -methylene protons.[1][2]
Mechanistic Insight: Metabolic Pathways[2]
Understanding how these groups degrade is essential for designing backup compounds.[1][2]
Figure 2: Primary metabolic pathway for N-ethyl pyrazoles.[1][2] The formation of acetaldehyde (toxic) and the reversion to the polar NH-pyrazole are key risks.[2]
Solid State Considerations
While often overlooked in early discovery, the choice between methyl and ethyl affects formulation.[1]
Melting Point (MP): N-Methyl pyrazoles generally possess higher symmetry and more efficient crystal packing than N-ethyl derivatives.[1][2] A higher MP correlates with better stability in solid dosage forms.[1][2]
Polymorphism: The flexibility of the ethyl chain increases the probability of polymorphism, which can complicate CMC (Chemistry, Manufacturing, and Controls) later in development.[1]
Recommendation: If the biological potency difference is negligible (
), prioritize the N-Methyl variant for its superior physicochemical and solid-state properties.[1][2]
References
Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods.[1][2] Angewandte Chemie International Edition, 52(47), 12256–12267.[1] Link[1][2]
Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discusses alkylation effects on lipophilicity). Link[1][2]
Fustero, S., et al. (2008).[1][2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1][2]
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2] (Source for Taft and LogP parameters).
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism.[1][2] Wiley-VCH.[1][2] (Source for N-dealkylation mechanisms).
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Based Drug Candidates
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is a meticulous process of validation. The pyrazole nucleus, a five-membered...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is a meticulous process of validation. The pyrazole nucleus, a five-membered heterocyclic ring, stands as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of pyrazole-based drug candidates, supported by experimental data and detailed methodologies. Our focus is to illuminate the critical transition from controlled laboratory experiments to the complex biological systems of living organisms, a pivotal step in drug discovery.
The Pyrazole Scaffold: A Versatile Pharmacophore
The significance of the pyrazole moiety in drug development is underscored by its presence in several FDA-approved drugs.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a diverse range of biological targets.[5][6] Pyrazole derivatives have been successfully developed as inhibitors of key signaling proteins, such as kinases, which are often dysregulated in diseases like cancer.[7][8] This guide will dissect the experimental journey of evaluating such candidates, from initial cell-free and cell-based assays to their ultimate test in preclinical animal models.
The In Vitro vs. In Vivo Dichotomy: A Necessary Progression
The evaluation of a drug candidate's efficacy follows a logical and necessary progression from in vitro to in vivo studies. This progression is designed to build a comprehensive understanding of a compound's therapeutic potential while ensuring safety and minimizing the use of animal models.
In Vitro Efficacy: These studies are performed in a controlled environment outside of a living organism, such as in a test tube or a petri dish. They are essential for initial screening, determining mechanism of action, and establishing a compound's potency at the molecular or cellular level. Common in vitro assays for pyrazole-based candidates include enzyme inhibition assays, cell viability assays, and apoptosis induction studies.[9][10][11][12]
In Vivo Efficacy: These studies are conducted in living organisms, typically animal models, to assess how a drug candidate performs in a complex biological system. In vivo experiments provide crucial information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), and overall therapeutic efficacy and potential toxicity.[13][14][15]
The transition from in vitro to in vivo is often fraught with challenges. A compound that demonstrates high potency in an isolated cellular environment may not translate to efficacy in a whole organism due to factors like poor bioavailability, rapid metabolism, or unforeseen off-target effects. Therefore, a direct and critical comparison of data from both settings is paramount for making informed decisions in the drug development pipeline.[16]
To illustrate the comparison between in vitro and in vivo efficacy, we will focus on pyrazole-based kinase inhibitors, a prominent class of anticancer agents.[8][17] Kinases are enzymes that play a crucial role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers.
Quantitative Data Comparison
The following table summarizes hypothetical comparative data for two pyrazole-based drug candidates targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that tumors need to grow).
Drug Candidate
In Vitro Potency (VEGFR-2)
In Vitro Cell Viability (HUVEC)
In Vivo Efficacy (Xenograft Model)
Compound A
IC50: 15 nM
GI50: 50 nM
40% Tumor Growth Inhibition (TGI) at 50 mg/kg
Compound B
IC50: 50 nM
GI50: 200 nM
75% Tumor Growth Inhibition (TGI) at 50 mg/kg
Analysis of the Data:
Compound A exhibits higher potency in the cell-free enzymatic assay (IC50 of 15 nM) and greater cytotoxicity against human umbilical vein endothelial cells (HUVEC) in vitro (GI50 of 50 nM).
However, Compound B , despite its lower in vitro potency, demonstrates significantly better efficacy in vivo, with a 75% reduction in tumor growth compared to Compound A's 40%.
This discrepancy highlights the importance of in vivo validation. The superior in vivo performance of Compound B could be attributed to a more favorable pharmacokinetic profile, such as better absorption, longer half-life, or preferential accumulation in the tumor tissue.
Key Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for key in vitro and in vivo experiments used to evaluate pyrazole-based drug candidates.
In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a pyrazole-based kinase inhibitor.
Caption: In Vivo Evaluation Workflow for Pyrazole-Based Drug Candidates.
This protocol assesses the in vivo antitumor efficacy of a pyrazole drug candidate in an animal model.
Materials:
Immunocompromised mice (e.g., BALB/c nude mice)
Human cancer cells (e.g., HCT-116)
Pyrazole drug candidate formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)
Calipers for tumor measurement
Animal housing and care facilities
Procedure:
Subcutaneously inject a suspension of human cancer cells into the flank of the nude mice.
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomize the mice into treatment and control groups.
Administer the pyrazole drug candidate to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
Monitor the body weight and general health of the mice throughout the study.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Authoritative Grounding: The use of xenograft models is a standard and widely accepted practice in preclinical cancer research for evaluating the efficacy of novel therapeutic agents.
[15][18][19]
Case Study: Celecoxib and Regorafenib - From Bench to Bedside
Two prominent examples of pyrazole-based drugs, Celecoxib and Regorafenib, offer valuable insights into the in vitro vs. in vivo efficacy paradigm.
Celecoxib: A selective COX-2 inhibitor, Celecoxib, has demonstrated growth-inhibitory effects on various cancer cells in vitro. [18][20]However, its clinical application as a primary anticancer agent has been met with mixed results, highlighting the complexities of translating in vitro findings. While it shows promise in chemoprevention, its efficacy as a standalone treatment is limited. [15]Studies have shown that while Celecoxib is a potent inhibitor of CYP1A2 in vitro, this effect is not clinically significant in vivo.
[21]
Regorafenib: This multi-kinase inhibitor has shown efficacy against neuroblastoma both in vitro and in vivo. [14][22]Its ability to target multiple signaling pathways, including RAS/MAPK and PI3K/Akt/mTOR, likely contributes to its robust antitumor activity in complex in vivo systems. [14]Studies have also demonstrated its efficacy in colorectal cancer models, both as a single agent and in combination with other therapies. [23][24]The immune modulatory effects of regorafenib also contribute to its in vivo antitumor efficacy.
[25]
Conclusion: An Integrated Approach for Success
The development of effective pyrazole-based drug candidates necessitates a rigorous and integrated approach to efficacy evaluation. While in vitro assays provide essential initial data on potency and mechanism of action, they are not a substitute for the comprehensive biological assessment offered by in vivo models. Discrepancies between in vitro and in vivo results are not failures but rather valuable learning opportunities that provide deeper insights into a compound's pharmacokinetic and pharmacodynamic properties. By carefully designing and interpreting both types of studies, researchers can more effectively bridge the gap between a promising molecule and a life-saving therapeutic.
References
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023-07-10). Journal of Enzyme Inhibition and Medicinal Chemistry.
The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evalu
Pharmacological Activities of Pyrazole and Its Derivatives A Review. International Journal of Pharmaceutical Sciences and Research.
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. Benchchem.
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
Recent Advances in the Development of Pyrazole Deriv
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Synthesis and Pharmacological Activities of Pyrazole Deriv
In Vitro and in Vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hep
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun p
Therapeutic Efficacy and Inhibitory Mechanism of Regorafenib Combined With Radi
In Vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. AACR Journals.
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
In Vitro Cytotoxicity and in Vivo Efficacy, Pharmacokinetics, and Metabolism of Pyrazole-Based Small Molecule Inhibitors of Mdm2/4-p53 Interaction. PubMed.
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun p
Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma.
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo.
Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Medi
Anticancer activity of some known pyrazolopyridine derivatives.
The immune modulatory effects of regorafenib contribute to its in vivo...
Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. PubMed.
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
head-to-head comparison of different pyrazole synthesis methodologies
Executive Summary: The Regioselectivity Paradox The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). Howev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Paradox
The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of unsymmetrically substituted pyrazoles presents a persistent "Regioselectivity Paradox."
The classical Knorr condensation, while scalable and atom-economical, often yields difficult-to-separate mixtures of regioisomers (N1-C3 vs. N1-C5) when using unsymmetrical 1,3-dicarbonyls. This guide compares three distinct methodologies to solve this problem:
Solvent-Engineered Knorr Condensation: Using fluorinated alcohols to direct thermodynamics.
Enaminone Surrogate Strategy: Using electronic bias to force kinetic control.
Transition-Metal Catalyzed Cycloaddition: An orthogonal approach using ruthenium/silver catalysis.
Methodology 1: The Modernized Knorr Condensation
Best For: Large-scale manufacturing of fluorinated or electron-deficient pyrazoles.
The Mechanism & The Problem
In standard solvents (EtOH), the hydrazine nitrogen with the highest nucleophilicity attacks the most electrophilic carbonyl. However, subtle steric/electronic differences often lead to competitive attack, resulting in ~1:1 isomeric mixtures.
The Solution: The use of fluorinated alcohols like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .[1] These solvents act as hydrogen-bond donors, activating the specific carbonyl (often the fluoroalkyl ketone) and stabilizing the key hemiaminal intermediate, driving regioselectivity up to 98:2.
Mechanistic Pathway (Graphviz)
Figure 1: Solvent-directed activation in Knorr synthesis. HFIP selectively activates the trifluoroacetyl group, directing the initial nucleophilic attack.
Optimized Protocol (Fustero Modification)
Based on J. Org. Chem. 2008, 73, 9, 3523–3529.
Preparation: Charge a reaction vessel with the unsymmetrical 1,3-diketone (1.0 equiv).
Solvation: Dissolve in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) [0.5 M concentration]. Note: TFE is a cheaper alternative but may yield lower selectivity (85:15 vs 98:2).
Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.
Reaction: Stir at 25°C for 2–12 hours. Monitor by 19F-NMR (distinct shifts for regioisomers) or TLC.
Workup: Evaporate the volatile HFIP (recyclable via distillation).
Purification: The crude residue is often >95% pure. If necessary, purify via silica gel chromatography (Hex/EtOAc).
Performance Data:
Yield: 85–98%
Regioselectivity (rr): Typically >95:5 (favors 5-CF3 isomer).
Green Metric: HFIP is expensive but recyclable; high atom economy.
Methodology 2: The Enaminone Surrogate Strategy
Best For: 1,3-Diaryl pyrazoles and acid-sensitive substrates.
The Logic
Instead of a 1,3-diketone, this method uses an enaminone (
). The amino group acts as a leaving group. The "hard" carbonyl and the "soft" Michael-acceptor carbon create a massive electronic bias, forcing the hydrazine to attack in a specific sequence.
Mechanistic Workflow (Graphviz)
Figure 2: The Enaminone pathway.[2] The electronic distinction between the carbonyl and the enamine beta-carbon ensures a single regioisomer.
Protocol
Standardized from recent multicomponent reviews (e.g., Beilstein J. Org. Chem. 2011).
Enaminone Synthesis: React acetyl aromatic with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 4h. Concentrate to obtain the enaminone intermediate.
Cyclization: Dissolve the enaminone (1.0 equiv) in Ethanol.
Best For: "Impossible" substitution patterns, sterically hindered cores, and late-stage functionalization.
The Logic
This method bypasses condensation entirely. It couples an alkyne (or alkynyl surrogate) with a diazo compound or hydrazine. While Copper (CuAAC) is famous for 1,4-triazoles, Ruthenium (Cp*RuCl) catalysts can direct the formation of 1,5-disubstituted pyrazoles or specific 1,3,5-patterns that are thermodynamically disfavored in Knorr synthesis.
Protocol (Ru-Catalyzed Oxidative Coupling)
Adapted from Org. Lett. 2015, 17, 1405 (Pfizer) & Recent 2024 Advances.
Hydrogen Acceptor: Often requires an acceptor (like acetone) or is performed "acceptorless" with H2 release (modern green variant).
Conditions: Toluene, 110°C, Sealed tube, 18h.
Purification: Column chromatography required.
Performance Data:
Yield: 60–85% (Lower than Knorr).
Regioselectivity: High (Controlled by catalyst sterics).
Advantage: Access to 1,4-substituted pyrazoles (difficult via Knorr).
Head-to-Head Comparison
The following table contrasts the three methodologies based on experimental metrics.
Feature
Method A: HFIP-Knorr
Method B: Enaminone
Method C: Ru-Catalysis
Primary Mechanism
Condensation (Thermodynamic)
Michael Addition (Kinetic)
[3+2] Cycloaddition / Coupling
Regioselectivity (rr)
High (95:5) (Solvent dependent)
Exclusive (>99:1)
Tunable (Ligand dependent)
Atom Economy
High (Water byproduct)
Moderate (Amine byproduct)
Low to Moderate (Ligand/Additives)
Cost
Low (if HFIP recycled)
Low
High (Ru catalyst)
Scalability
Excellent (kg scale)
Good
Poor (mg to g scale)
Substrate Scope
Fluorinated/Alkyl ketones
Aryl ketones
Alkynes, Diols, strained rings
Green E-Factor
Low (Recyclable solvent)
Moderate
High (Solvent/Purification load)
Decision Matrix: Which Method to Choose?
Use this logic flow to select the optimal synthetic route for your target molecule.
Figure 3: Strategic selection guide for pyrazole synthesis.
References
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
Zhou, J., et al. (2024).[5][6] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
Schmitt, D. C., et al. (2015).[4] Ruthenium-Catalyzed Hydrogen Transfer of 1,3-Diols in the Presence of Alkyl Hydrazines. Organic Letters.
BenchChem Technical Guides. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.
Mhasni, O., et al. (2025).[7] Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling. ACS Omega.[7] [7]
A Senior Application Scientist's Guide to Handling 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling...
Author: BenchChem Technical Support Team. Date: February 2026
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. The protocols herein are designed to establish a self-validating system of safety, grounded in the known hazard profiles of structurally similar pyrazole-based ketones.
Immediate Hazard Assessment
Based on analogous compounds, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone should be treated as a hazardous substance with the potential to cause significant irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3]
Core Hazards:
Skin Irritation (H315): Expected to cause skin irritation upon contact.[1][2]
Serious Eye Irritation (H319): Poses a significant risk of causing serious eye irritation.[1][2]
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
High concentrations may be destructive to the mucous membranes and upper respiratory tract.[3] Therefore, all handling procedures must be designed to rigorously prevent direct contact and aerosol generation.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the only one.
Primary Engineering Control: All weighing, transferring, and handling of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides mechanical exhaust, pulling potentially harmful dust and vapors away from the operator's breathing zone.
Administrative Controls:
Designate a specific area within the laboratory for handling this compound.
Ensure a safety shower and eyewash station are immediately accessible and have been recently tested.[3]
Restrict access to the handling area to trained personnel only.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards of the material. Always don PPE before entering the designated handling area and remove it before exiting.
Prevents skin contact, mitigating the risk of skin irritation (H315). Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[3]
Eye Protection
Chemical safety goggles with side-shields
Protects against splashes and airborne particles, directly addressing the serious eye irritation hazard (H319). Standard safety glasses are insufficient.[4]
Body Protection
Fully-buttoned laboratory coat
Provides a barrier against accidental spills on clothing and skin. For larger quantities or tasks with a higher splash risk, consider a chemical-resistant apron over the lab coat.
Respiratory
Not required under normal fume hood use
A properly functioning fume hood provides adequate respiratory protection. If work outside of a fume hood is unavoidable (a situation that should be prevented through procedural design), a government-approved respirator (e.g., N95 for particulates) would be required.[3][5]
Operational Plan: Step-by-Step Handling
This protocol ensures that the chemical is handled with minimal risk of exposure from container to reaction vessel.
Workflow for Safe Handling
Caption: Workflow for handling 1-(1-ethyl-1H-pyrazol-4-yl)ethanone.
Detailed Steps:
Preparation: Before retrieving the chemical, verify the fume hood is operational and certified. Assemble all necessary equipment (glassware, spatulas, etc.) and don the required PPE as specified in the table above.
Transfer: Place the sealed container of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone inside the fume hood. Perform all weighing and transfer operations well within the hood to ensure containment. Avoid actions that could generate dust.
Storage: After use, ensure the container is tightly closed.[6] Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids or bases.[6][7] The storage area should be locked.[8][4]
Cleanup: Decontaminate any surfaces and equipment that may have come into contact with the chemical.
Emergency and Disposal Plan
Accidents are preventable but must be planned for. Swift, correct action is critical.
Emergency Procedures: Exposure Response
Exposure Route
Immediate Action
Inhalation
Immediately move the affected person to fresh air. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[4]
Skin Contact
Remove all contaminated clothing immediately. Wash the affected area with soap and copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][9]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[8][4] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[4][9]
Spill Response
Evacuate: Alert others in the immediate area and evacuate if necessary.
Contain: Prevent the spill from spreading. For a solid, gently cover with an absorbent material to avoid raising dust.
Cleanup: Wear appropriate PPE, including respiratory protection if outside a fume hood. Carefully sweep or scoop up the material, place it in a sealed, labeled container for disposal.[3]
Decontaminate: Clean the spill area thoroughly. Ventilate the area after cleanup is complete.[3]
Disposal Plan
All waste, including the chemical itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Compliance: Do not dispose of it in the regular trash or down the drain.[10] All disposal activities must comply with federal, state, and local environmental regulations.[3][4] Package and label waste containers clearly for collection by your institution's environmental health and safety department.